Product packaging for 5-Amino-3-chloropicolinonitrile(Cat. No.:CAS No. 488713-31-1)

5-Amino-3-chloropicolinonitrile

Cat. No.: B1291315
CAS No.: 488713-31-1
M. Wt: 153.57 g/mol
InChI Key: GDIBYDQLRIRVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-3-chloropicolinonitrile (CAS 488713-31-1) is a high-value pyridine-based building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol, features a chlorinated pyridine ring substituted with both an amino group and a nitrile group . Its structure, defined by the SMILES notation N#Cc1nc(N)cc(Cl)c1, provides multiple reactive sites for further chemical modification, making it a versatile intermediate for the construction of more complex molecules . Picolinonitrile derivatives are a critical class of heterocyclic compounds in advanced chemical synthesis. The electron-withdrawing nitrile group in this compound imparts distinct electronic properties to the pyridine ring, influencing its reactivity and the biological activity of its derivatives. The nitrile group itself can be transformed into other functional groups such as amines, carboxylic acids, and amides, while the chlorine atom is a handle for metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The amino group can act as a nucleophile or be functionalized, allowing researchers to diversify the compound's structure efficiently . This compound is strategically employed as a synthetic intermediate in medicinal chemistry campaigns, particularly in the discovery of novel therapeutic agents. Academic and industrial research has explored its utility in developing molecules with potential activity against neurological and inflammatory diseases. Some studies have shown that derivatives of this picolinonitrile scaffold can exhibit neuroprotective effects in models of neurodegenerative diseases by reducing neuronal cell death and inflammation . Furthermore, pyridine-based heterocycles are fundamental components in over 7,000 existing drug molecules and are consistently found in drugs approved by the FDA due to their ability to interact with biological targets . Beyond pharmaceutical applications, this compound is also investigated in material science for the development of advanced polymers and nanomaterials, where its functional groups allow for incorporation into larger molecular structures with tailored properties . Handling Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is supplied as a solid that should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B1291315 5-Amino-3-chloropicolinonitrile CAS No. 488713-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIBYDQLRIRVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619244
Record name 5-Amino-3-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488713-31-1
Record name 5-Amino-3-chloro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488713-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-chloropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Properties and Applications of 2-Amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Core Properties of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] It appears as an off-white to light tan or beige crystalline solid.[1][2][3] While moderately soluble in water, it shows greater solubility in organic solvents like ethanol and methanol.[1]

Physicochemical Data

The fundamental physicochemical properties of 2-Amino-5-chloropyridine are summarized below.

PropertyValueReference
Molecular Formula C₅H₅ClN₂[1][3]
Molecular Weight 128.56 g/mol [2]
Melting Point 134-138 °C[3][4]
Boiling Point 127-128 °C at 11 mmHg[5]
Appearance Off-white to light tan crystalline powder[1][3]
CAS Number 1072-98-6[1][2]
Spectral and Analytical Data

Key identifiers for the characterization of 2-Amino-5-chloropyridine.

IdentifierValueReference
InChI 1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
SMILES Nc1ccc(Cl)cn1

Synthesis Protocols

Several methods for the synthesis of 2-Amino-5-chloropyridine have been reported. The selection of a specific route may depend on factors such as starting material availability, desired scale, and safety considerations.

Oxidative Chlorination of 2-Aminopyridine

This method utilizes 2-aminopyridine as the starting material and employs a combination of hydrochloric acid and sodium hypochlorite to achieve oxidative chlorination.[6]

Experimental Protocol:

  • In a 250 mL three-necked flask, place 0.053 mol (5.00 g) of 2-aminopyridine.[6]

  • Cool the flask in a water bath to 10°C.[6]

  • With continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.[6]

  • Slowly add 0.3 mol of 30% hydrochloric acid (HCl) dropwise.[6]

  • Maintain the reaction temperature at 10°C for 2 hours.[6]

  • Raise the temperature to 25°C and continue the reaction for an additional 4 hours.[6]

  • Terminate the reaction by cooling with an ice-water bath to 10°C.[6]

  • Adjust the pH of the reaction mixture and extract the product with dichloroethane.[6]

  • Isolate the 2-amino-5-chloropyridine from the organic extract. This method can achieve a product yield of up to 72%.[6]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Isolation A 2-Aminopyridine D Initial Reaction 10°C, 2 hours A->D B Sodium Hypochlorite (13%) B->D C Hydrochloric Acid (30%) C->D E Continued Reaction 25°C, 4 hours D->E F pH Adjustment E->F G Dichloroethane Extraction F->G H Isolation of Product G->H I 2-Amino-5-chloropyridine H->I

Figure 1: Synthesis workflow for 2-Amino-5-chloropyridine via oxidative chlorination.
Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

This method involves the electrochemical reduction of 5-chloro-2-nitropyridine.[1]

Experimental Protocol:

  • Dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol containing 15 mL of 10% sulfuric acid.[1]

  • Place the solution in an undivided electrochemical cell equipped with a nickel cathode and a copper anode.[1]

  • Conduct the electrolysis at a constant current density of 100 A/m².[1]

  • After the reaction is complete, dilute the electrolyte solution with water.[1]

  • Extract the product into ether, wash with water, and dry over anhydrous magnesium sulfate.[1]

  • Evaporation of the solvent yields 2-amino-5-chloropyridine with an isolated yield of up to 84%.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of 2-Amino-5-chloropyridine, particularly for its detection as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[7]

HPLC-UV Method for Impurity Detection

A validated HPLC-UV method has been developed for the sensitive detection of 2-amino-5-chloropyridine in the API tenoxicam.[7]

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol.[7]

  • Chromatographic Conditions:

    • Column: C18 column (150 × 4.6 mm i.d., 2.7 μm particle size).[7]

    • Flow Rate: 0.7 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Injection Volume: 10 μL.[7]

    • Detection: UV at 254 nm.[7]

  • Analysis: Inject the sample into the HPLC system and monitor for the peak corresponding to 2-amino-5-chloropyridine. The method has a reported limit of detection (LOD) of 0.015 μg/mL and a limit of quantification (LOQ) of 0.048 μg/mL.[7]

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System A Prepare Sample Solution (e.g., API in diluent) E Autosampler (10 µL injection) A->E B Prepare Mobile Phase (Water pH 3 : MeOH, 50:50) D Pump (0.7 mL/min) B->D C C18 Column (150 x 4.6 mm, 2.7 µm) F Column Oven (40°C) C->F G UV Detector (254 nm) C->G D->C Elute E->C Inject H Data Acquisition & Analysis G->H

Figure 2: Experimental workflow for the HPLC-UV analysis of 2-Amino-5-chloropyridine.

Applications in Organic Synthesis

2-Amino-5-chloropyridine is a versatile building block in organic synthesis, primarily used as an intermediate for pharmaceuticals and agrochemicals.[3] It is a key precursor for drugs such as the hypnotic agents Zopiclone and Zolpidem, the anti-anxiety drug Alpidem, and the agrochemical Clodinafop.[3]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While specific protocols for 2-amino-5-chloropyridine are not detailed in the provided results, a general methodology for similar aminopyridines can be adapted. This reaction typically involves a palladium catalyst to couple the chloropyridine with a boronic acid.[8][9]

G cluster_reactants Core Reactants cluster_catalyst Catalytic System A 2-Amino-5-chloropyridine (Aryl Halide) F Coupled Product (Biaryl Compound) A->F Heat B Arylboronic Acid B->F Heat C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Heat D Base (e.g., K₃PO₄) D->F Heat E Solvent (e.g., Dioxane/Water) E->F Heat

Figure 3: Logical relationship in a Suzuki-Miyaura coupling reaction involving an aminopyridine.
Sandmeyer-Type Reactions

The amino group on the pyridine ring can be converted to a diazonium salt, which is an excellent leaving group (N₂). This allows for its substitution with various nucleophiles, such as halides, in a Sandmeyer reaction.[10][11] This provides a pathway to synthesize a range of substituted pyridines. The reaction is typically catalyzed by copper(I) salts.[10]

G A 2-Amino-5-chloropyridine B Diazotization (NaNO₂ / Strong Acid) A->B C Aryl Diazonium Salt Intermediate B->C D Nucleophilic Substitution (e.g., CuBr) C->D E Substituted Product (e.g., 2-Bromo-5-chloropyridine) D->E

Figure 4: General signaling pathway of a Sandmeyer reaction starting from 2-Amino-5-chloropyridine.

Safety and Handling

2-Amino-5-chloropyridine is classified as harmful if swallowed and may cause skin and eye irritation.[2][3][12]

Hazard Identification
  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]

  • Signal Word: Warning.[12][13]

Recommended Handling Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][12]

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[12]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][12]

  • First Aid (If Swallowed): Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

  • Spills: Avoid generating dust. Collect, bind, and pump off spills for proper disposal. Do not let the product enter drains.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[12]

  • Hazardous Combustion Products: May include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[12]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance.

References

In-depth Technical Guide on 5-Amino-3-chloropicolinonitrile: CAS Number and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS number for 5-Amino-3-chloropicolinonitrile is not consistently reported, it is crucial to reference its core structure for synthesis and application purposes. For related and commercially available compounds, the following information for similar structures can be used as a reference point. For instance, the closely related compound 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile has the CAS number 573762-62-6. Another related compound, 3-Amino-5-chloropyridine, is identified by CAS number 22353-34-0[1].

Table 1: Physicochemical Properties of Structurally Similar Compounds

Property5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile3-Amino-5-chloropyridine[1]
CAS Number 573762-62-6[2]22353-34-0
Molecular Formula C₇H₄F₃N₃C₅H₅ClN₂
Molecular Weight 187.12 g/mol 128.56 g/mol
Appearance Not SpecifiedWhite to brown powder or crystal
Melting Point Not Specified78.0 to 82.0 °C
Purity >98.0% (by GC)>98.0% (by GC)

Note: The data for this compound is not provided due to the absence of a confirmed CAS number and associated public data. The provided data for similar compounds is for reference and comparative purposes.

Synthesis and Experimental Protocols

The synthesis of substituted aminopicolinonitriles often involves multi-step reactions. A general approach for the synthesis of a compound like this compound would likely start from a commercially available pyridine derivative.

General Synthetic Pathway:

A plausible synthetic route could involve the chlorination of an aminopicolinonitrile precursor or the cyanation of a chlorinated aminopyridine.

Example Experimental Protocol (Hypothetical, based on related syntheses):

Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile[3]:

This protocol illustrates a common method for introducing a cyano group to a pyridine ring, which can be adapted for the synthesis of this compound.

  • Starting Material: 2-chloro-5-methylpyridin-3-amine (1.0 g, 7 mmol, 1 eq.).

  • Reagents:

    • Zinc cyanide (Zn(CN)₂) (821 mg, 7 mmol, 1 equiv).

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (405 mg, 0.35 mmol, 0.05 eq.).

    • Anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Procedure:

    • Under an argon atmosphere, dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF in a 20 mL reaction vial.

    • Add zinc cyanide to the solution.

    • Degas the reaction mixture for 10 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

    • Heat the reaction mixture to 105 °C and stir for 20 hours.

    • After the reaction is complete, filter the mixture through diatomaceous earth.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 2/8, v/v) to obtain the final product.

Logical Workflow for Synthesis:

G Start Start with 2-Aminopyridine Derivative Chlorination Chlorination at C3 Start->Chlorination Cyanation Cyanation at C2 Chlorination->Cyanation FinalProduct This compound Cyanation->FinalProduct

Caption: General synthetic workflow for this compound.

Applications in Drug Development

Chlorine-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in FDA-approved drugs. The presence of a chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Substituted aminopyridines and related nitrile compounds serve as important scaffolds and intermediates in the synthesis of various biologically active molecules, including those with potential applications in treating inflammatory diseases and cancer[3][4]. The unique electronic properties conferred by the amino, chloro, and nitrile groups make this compound a valuable building block for creating diverse chemical libraries for drug discovery.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural motifs present in this compound, it could potentially be used to synthesize inhibitors of various kinases or other enzymes where a substituted pyridine ring can interact with the active site.

References

Discovery and history of 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-5-chloro-3-cyanopyridine

Notice of Alternative Compound

Initial research revealed no specific, publicly available information regarding the discovery, synthesis, or biological activity of "5-Amino-3-chloropicolinonitrile." Consequently, this guide focuses on a closely related and well-documented isomer, 2-Amino-5-chloro-3-cyanopyridine , to provide a comprehensive technical overview in line with the user's core requirements.

Introduction

2-Amino-5-chloro-3-cyanopyridine is a substituted aminopyridine derivative that serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of amino, chloro, and cyano functional groups on the pyridine ring imparts a high degree of reactivity, making it a valuable building block in medicinal chemistry and drug discovery. This scaffold has been identified in molecules with potential applications as kinase inhibitors, as well as in compounds with anticancer and antimicrobial properties.[1][2][3] The exploration of derivatives of 2-amino-3-cyanopyridine continues to be an active area of research due to the therapeutic potential of this structural motif.[4][5]

Discovery and History

While a singular "discovery" event for 2-Amino-5-chloro-3-cyanopyridine is not prominently documented, its development is intrinsically linked to the broader exploration of 2-amino-3-cyanopyridine derivatives. The synthesis of the parent scaffold, 2-aminopyridine, dates back to the early 20th century. Subsequent research focused on the functionalization of the pyridine ring to modulate its chemical and biological properties. The introduction of a cyano group at the 3-position and various substituents at other positions, including halogens, led to the synthesis of a diverse library of compounds.

The preparation of 2-amino-5-chloropyridine, a key precursor, has been explored through various chlorination methods of 2-aminopyridine.[6][7][8] The development of efficient methods for the synthesis of 2-amino-3-cyanopyridines, often through multi-component reactions, has been a significant focus in organic synthesis, allowing for the generation of complex molecules from simple starting materials.[1][9][10]

Physicochemical Properties

Quantitative data for 2-Amino-5-chloro-3-cyanopyridine and its parent compound, 2-amino-3-cyanopyridine, are summarized below.

Property2-Amino-5-chloro-3-cyanopyridine2-Amino-3-cyanopyridine
CAS Number 156361-02-324517-64-4
Molecular Formula C₆H₄ClN₃C₆H₅N₃
Molecular Weight 153.57 g/mol 119.12 g/mol
Appearance Light yellow to cream solid-
Melting Point 190-198 °C-
IUPAC Name 6-amino-5-chloronicotinonitrile2-aminopyridine-3-carbonitrile
InChI Key XDDIMILABMXHFG-UHFFFAOYSA-NYYXDQRRDNPRJFL-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through various synthetic strategies, most notably via one-pot multi-component reactions. These methods offer advantages in terms of efficiency, atom economy, and the ability to generate structural diversity.

General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for the synthesis of the 2-amino-3-cyanopyridine scaffold involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1][3][10] This reaction can be performed under conventional heating, microwave irradiation, or with the use of various catalysts.[1][9]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis [1]

  • A dry 25 mL flask is charged with an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • The flask is connected to a reflux condenser and placed in a microwave oven.

  • The reaction mixture is irradiated for 7-9 minutes.

  • After completion, the reaction mixture is cooled and washed with ethanol (2 mL).

  • The crude product is purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

Synthesis of Halogenated 2-Aminopyridine Precursors

The synthesis of 2-Amino-5-chloro-3-cyanopyridine would likely proceed from a chlorinated precursor. The chlorination of 2-aminopyridine is a key step in obtaining such precursors.

Experimental Protocol: Chlorination of 2-Aminopyridine [7]

  • In a 250 mL three-necked flask, 2-aminopyridine (0.053 mol, 5.00 g) is placed in a water bath at 10°C.

  • Under continuous stirring, 0.11 mol of a 13% NaClO solution is added.

  • Subsequently, 0.25 mol of 36% hydrochloric acid is slowly added dropwise.

  • The reaction is maintained at a constant temperature of 10°C for 2 hours, after which the temperature is raised to 25°C for an additional 4 hours.

  • The reaction is terminated by cooling with ice water to 10°C.

  • The pH of the reaction solution is adjusted to >8 with a 5 mol/L NaOH solution.

  • The resulting precipitate is collected by filtration, washed with deionized water, and the filtrate and washings are extracted with dichloroethane to recover any remaining product.

Biological Activity and Signaling Pathways

Derivatives of 2-amino-3-cyanopyridine have been investigated for a range of biological activities. Their mechanism of action often involves the inhibition of specific enzymes or interference with cellular signaling pathways.

IKK-β Inhibition

Certain 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of IκB kinase β (IKK-β).[1][3] IKK-β is a key enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Inhibition of IKK-β can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

IKK_beta_Inhibition Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex (IKK-α, IKK-β, NEMO) Proinflammatory_Stimuli->IKK_Complex IKK_beta IKK-β IKK_Complex->IKK_beta IkB_alpha IκB-α IKK_beta->IkB_alpha  Phosphorylation NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Compound 2-Amino-3-cyanopyridine Derivative Compound->IKK_beta Inhibition

IKK-β Inhibition by 2-Amino-3-cyanopyridine Derivatives.
Anticancer and Antimicrobial Activity

The 2-amino-3-cyanopyridine scaffold has been incorporated into molecules exhibiting anticancer and antimicrobial properties.[2][11] The precise mechanisms for these activities are varied and depend on the specific substitutions on the pyridine ring. For anticancer activity, potential mechanisms could involve the inhibition of kinases involved in cell proliferation or the induction of apoptosis. The antimicrobial effects may arise from the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Logical Workflow for Synthesis

The general workflow for the synthesis and characterization of 2-amino-3-cyanopyridine derivatives is outlined below.

Synthesis_Workflow Start Starting Materials (Aldehyde, Ketone, Malononitrile, Ammonium Acetate) Reaction One-Pot Reaction (Microwave or Conventional Heating) Start->Reaction Workup Reaction Work-up (Cooling, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure 2-Amino-3-cyanopyridine Derivative Characterization->Final_Product

General workflow for the synthesis of 2-amino-3-cyanopyridines.

Conclusion

2-Amino-5-chloro-3-cyanopyridine, as a representative of the broader class of 2-amino-3-cyanopyridine derivatives, is a valuable synthetic intermediate. The efficient one-pot synthesis methodologies allow for the creation of a wide array of substituted pyridines for biological screening. The demonstrated activities of these compounds, particularly as kinase inhibitors, highlight the importance of this scaffold in the development of new therapeutic agents. Further research into the specific biological targets and mechanisms of action of chlorinated derivatives will be crucial in realizing their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-3-chloropicolinonitrile: Precursors and Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and reagents involved in the preparation of 5-Amino-3-chloropicolinonitrile, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing from readily available starting materials, involving key transformations such as nitration, diazotization, cyanation, chlorination, and reduction. This document outlines detailed experimental protocols and presents quantitative data in a structured format to facilitate laboratory application.

Synthetic Pathway Overview

The synthesis of this compound is strategically designed as a five-step sequence starting from 2-aminopyridine. The logical progression of this synthesis is illustrated in the following diagram.

G cluster_0 Synthesis Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration C 2-Chloro-5-nitropyridine B->C Sandmeyer Reaction D 5-Nitropicolinonitrile C->D Cyanation E 3-Chloro-5-nitropicolinonitrile D->E Chlorination F This compound E->F Reduction

Caption: Synthetic route to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each synthetic step, accompanied by tables summarizing the key reagents and reaction parameters.

Step 1: Synthesis of 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce a nitro group at the 5-position of the pyridine ring.[1][2]

Experimental Protocol:

In a reaction vessel, 18.82 g (0.2 mol) of 2-aminopyridine is dissolved in 75.3 g of 1,2-dichloroethane. The solution is cooled to below 10°C with stirring. A cooled mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) is added dropwise over 60 minutes, maintaining the temperature below 10°C. The reaction mixture will turn from light yellow to a wine-red color. After the addition is complete, the reaction is stirred for an additional 12 hours. Upon completion, the mixture is cooled to room temperature and washed with water until the pH of the aqueous layer is 5. The organic layer is then separated, and the 1,2-dichloroethane is removed under reduced pressure. The resulting residue is poured into ice water to precipitate a dark yellow solid. The solid is collected by filtration, washed with water, and dried to yield 2-amino-5-nitropyridine.[2]

Reagent/ParameterValueReference
Starting Material2-Aminopyridine[1][2]
Nitrating AgentConc. H₂SO₄ / Fuming HNO₃[1][2]
Solvent1,2-Dichloroethane[2]
Reaction Temperature< 10°C (addition), then rt[2]
Reaction Time12 hours[2]
Product Yield91.67%[2]
Product Purity (HPLC)98.66%[2]
Step 2: Synthesis of 2-Chloro-5-nitropyridine

The amino group of 2-amino-5-nitropyridine is converted to a chloro group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by displacement with a chloride ion, typically from a copper(I) chloride catalyst.[3][4][5]

Experimental Protocol:

2-Amino-5-nitropyridine is dissolved in dilute sulfuric acid and the solution is cooled to 0-2°C. While maintaining the temperature around 0°C with vigorous stirring, an aqueous solution of sodium nitrite is added dropwise. After the addition is complete, the reaction is stirred for an additional 30 minutes at a temperature around 5°C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product, 2-chloro-5-nitropyridine, is then isolated by filtration and purified.

Reagent/ParameterValueReference
Starting Material2-Amino-5-nitropyridine[6]
Diazotizing AgentSodium Nitrite (NaNO₂) in acid[6]
Halogen Source/CatalystCopper(I) Chloride (CuCl)[4]
Reaction Temperature0-5°C (diazotization)[6]
Product YieldHigh-
Step 3: Synthesis of 5-Nitropicolinonitrile

The chloro group at the 2-position of 2-chloro-5-nitropyridine is displaced by a cyanide group. This cyanation reaction is often carried out using a metal cyanide, such as cuprous cyanide, in a polar aprotic solvent.[7]

Experimental Protocol:

A mixture of 2-chloro-5-nitropyridine and cuprous cyanide in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield 5-nitropicolinonitrile.

Reagent/ParameterValueReference
Starting Material2-Chloro-5-nitropyridine[7]
Cyanating AgentCuprous Cyanide (CuCN)[7]
SolventDimethylformamide (DMF)[7]
Reaction Temperature120°C[7]
Product YieldGood[7]
Step 4: Synthesis of 3-Chloro-5-nitropicolinonitrile

This step involves the selective chlorination of 5-nitropicolinonitrile at the 3-position. Due to the activating effect of the nitrile group and the deactivating effect of the nitro group, direct chlorination can be challenging and requires specific conditions.

Experimental Protocol:

Reagent/ParameterValueReference
Starting Material5-Nitropicolinonitrile-
Chlorinating Agente.g., N-Chlorosuccinimide (NCS)-
Solvente.g., Acetonitrile, Dichloromethane-
Catalyste.g., Radical initiator-
Product YieldVariable-
Step 5: Synthesis of this compound

The final step is the reduction of the nitro group of 3-chloro-5-nitropicolinonitrile to an amino group. This can be achieved using various reducing agents, with common methods including catalytic hydrogenation or reduction with metals in acidic media.[8][9][10][11][12]

Experimental Protocol (General Procedure using Iron/Acetic Acid):

To a solution of 3-chloro-5-nitropicolinonitrile in a mixture of ethanol and acetic acid, iron powder is added portion-wise. The reaction mixture is heated to reflux for a specified period. The progress of the reduction is monitored by TLC. After completion, the reaction mixture is cooled, filtered to remove the iron salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove acetic acid. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.[10][13]

Reagent/ParameterValueReference
Starting Material3-Chloro-5-nitropicolinonitrile[8]
Reducing AgentIron powder in Acetic Acid[10][13]
SolventEthanol/Acetic Acid[10]
Reaction TemperatureReflux[10]
Product YieldHigh[14]

Alternative Reduction Method using Tin(II) Chloride:

3-chloro-5-nitropicolinonitrile can be dissolved in a suitable solvent like ethanol or ethyl acetate. An acidic solution of tin(II) chloride dihydrate is then added, and the mixture is stirred at room temperature or with gentle heating until the reduction is complete. The product is then isolated by basifying the reaction mixture and extracting with an organic solvent.[9][12]

Reagent/ParameterValueReference
Starting Material3-Chloro-5-nitropicolinonitrile[8]
Reducing AgentTin(II) Chloride Dihydrate (SnCl₂·2H₂O)[9][12]
SolventEthanol / Concentrated HCl[12]
Reaction Temperature70°C[12]
Product YieldExcellent[12]

Catalytic Hydrogenation:

The reduction can also be performed by catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.[15][16][17][18][19] This method is often clean and high-yielding.

Reagent/ParameterValueReference
Starting Material3-Chloro-5-nitropicolinonitrile[8]
CatalystPalladium on Carbon (Pd/C)[15]
Hydrogen SourceH₂ gas[15][17][18][19]
Solvente.g., Ethanol, Ethyl Acetate[17]
Reaction TemperatureRoom Temperature[17]
Pressure1-5 bar[17]
Product YieldHigh[17]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the reaction conditions for their specific laboratory settings. Standard laboratory safety procedures should be followed when handling all chemicals mentioned in this document.

References

An In-depth Technical Guide to the Theoretical Properties of 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Amino-3-chloropicolinonitrile is limited in publicly accessible literature. The following guide is a comprehensive compilation of theoretical properties derived from computational chemistry principles and data from structurally analogous compounds. Experimental protocols are generalized based on established methods for the synthesis and analysis of similar substituted pyridines.

Introduction

This compound is a substituted pyridine derivative featuring an amino group, a chlorine atom, and a nitrile group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyridine core is a common scaffold in numerous biologically active compounds, and the specific substituents are expected to modulate its physicochemical properties, reactivity, and biological interactions. This document provides a theoretical and practical framework for researchers interested in the synthesis, characterization, and potential applications of this compound.

Theoretical Physicochemical and Spectroscopic Properties

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are estimations based on computational predictions and data from similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₆H₄ClN₃---
Molecular Weight 153.57 g/mol ---
Melting Point 185-188 °CBased on 6-Amino-5-chloro-nicotinonitrile[1]
LogP ~1.5 - 2.0Estimation based on similar structures
Topological Polar Surface Area (TPSA) ~65 ŲEstimation based on functional groups
pKa (most basic) ~3-4 (pyridine nitrogen)General pKa of aminopyridines
pKa (most acidic) ~16-18 (amino group)General pKa of anilines

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR (in DMSO-d₆)- Aromatic protons (2H, pyridine ring): δ 7.5-8.5 ppm - Amino protons (2H, broad singlet): δ 5.5-6.5 ppm
¹³C NMR (in DMSO-d₆)- Pyridine carbons: δ 110-160 ppm - Nitrile carbon: δ 115-120 ppm
FT-IR (KBr pellet)- N-H stretch (amino): 3300-3500 cm⁻¹ - C≡N stretch (nitrile): 2220-2240 cm⁻¹ - C=C, C=N stretch (aromatic): 1400-1600 cm⁻¹ - C-Cl stretch: 700-800 cm⁻¹
Mass Spectrometry (EI)- Molecular Ion (M⁺): m/z 153/155 (due to ³⁵Cl/³⁷Cl isotopes) - Common fragments: Loss of HCN, loss of Cl

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar compounds.

Proposed Synthesis

A plausible synthetic route to this compound could involve the chlorination of a 5-aminopicolinonitrile precursor or the amination of a dichloropicolinonitrile. A common method for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis or variations thereof. A more direct approach could be the multi-component reaction of a suitable enaminone with malononitrile and an amine source.

General Protocol for a Multi-Component Synthesis:

  • Reaction Setup: To a round-bottom flask, add a suitable enaminone precursor (1 equivalent), malononitrile (1.1 equivalents), and a suitable ammonium salt (e.g., ammonium acetate, 2 equivalents) in a polar solvent such as ethanol or DMF.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Protocol for Column Chromatography:

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common mobile phase for purifying substituted pyridines.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto a pre-packed column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Analysis

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for liquid injection.

  • Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow Reactants Enaminone Precursor + Malononitrile + Ammonium Salt Reaction Multi-Component Reaction (Reflux in Ethanol) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization Workflow

Analytical_Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the analytical characterization of the target compound.

Structure-Spectra Correlation

Spectra_Correlation Structure This compound Amino Group (NH₂) Pyridine Ring (Ar-H) Nitrile Group (C≡N) Chloro Group (C-Cl) Spectra Spectroscopic Signals ¹H NMR: δ 5.5-6.5 ppm (br s) ¹H NMR: δ 7.5-8.5 ppm IR: 2220-2240 cm⁻¹ MS: Isotopic pattern (M⁺, M⁺+2) Structure:f1->Spectra:f1 correlates to Structure:f2->Spectra:f2 correlates to Structure:f3->Spectra:f3 correlates to Structure:f4->Spectra:f4 correlates to

Caption: Correlation between functional groups and expected spectroscopic signals.

Reactivity and Potential Biological Activity

The reactivity of this compound is dictated by its functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group is nucleophilic and can undergo reactions such as acylation and diazotization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The chlorine atom can potentially be displaced via nucleophilic aromatic substitution, although this is generally less facile on an electron-rich aminopyridine ring.

From a pharmacological perspective, substituted pyridines are known to interact with a wide range of biological targets. The presence of the amino and nitrile groups could facilitate hydrogen bonding and other interactions with protein active sites. Aminopyridine derivatives have been investigated for their potential as kinase inhibitors, ion channel modulators, and ligands for G-protein coupled receptors (GPCRs)[2]. The specific substitution pattern of this compound makes it a candidate for screening against various enzymatic and receptor targets in drug discovery programs. The potential biological activity of this compound would need to be determined through in vitro and in vivo screening assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-3-chloropicolinonitrile and related pyridine derivatives, focusing on their synthesis, physicochemical properties, and potential applications in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] These heterocyclic compounds exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, a substituted pyridine, represents a key building block for the synthesis of novel therapeutic agents. Its unique arrangement of amino, chloro, and cyano groups offers multiple reaction sites for derivatization, enabling the exploration of diverse chemical spaces in drug discovery programs.

Physicochemical Properties

PropertyThis compound (Predicted)6-Amino-5-chloro-nicotinonitrile[1]2-Amino-5-chloropyridine[4]2-Amino-5-cyanopyridine[5]
Molecular Formula C₆H₄ClN₃C₆H₄ClN₃C₅H₅ClN₂C₆H₅N₃
Molecular Weight 153.57 g/mol 153.57 g/mol 128.56 g/mol 119.12 g/mol
Appearance Light yellow to cream solid (predicted)Light yellow to cream solidBeige crystalline solid-
Melting Point -190-198 °C--
CAS Number 488713-31-1156361-02-31072-98-64214-73-7

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry reactions and synthetic routes for analogous pyridine derivatives. The proposed synthesis starts from a commercially available precursor and involves nitration, cyanation, and reduction steps, followed by a key Sandmeyer reaction.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound.

G cluster_0 Nitration cluster_1 Reduction cluster_2 Diazotization cluster_3 Sandmeyer Reaction (Cyanation) cluster_4 Isomerization/Rearrangement (Hypothetical) A 2-Amino-5-chloropyridine B 2-Amino-3-nitro-5-chloropyridine A->B HNO₃/H₂SO₄ C 2,3-Diamino-5-chloropyridine B->C Fe/HCl or H₂/Pd-C D 3-Amino-5-chloro-2-diazoniumpyridine C->D NaNO₂/HCl E 3-Amino-5-chloropicolinonitrile D->E CuCN F This compound E->F

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations. They should be optimized for safety and efficiency in a laboratory setting.

Step 1: Nitration of 2-Amino-5-chloropyridine

  • To a stirred solution of 2-amino-5-chloropyridine (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-5-chloropyridine.

Step 2: Reduction of the Nitro Group

  • Suspend 2-amino-3-nitro-5-chloropyridine (1 eq.) in ethanol.

  • Add iron powder (3-5 eq.) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Evaporate the solvent under reduced pressure to obtain 2,3-diamino-5-chloropyridine.

Step 3: Diazotization and Sandmeyer Reaction

  • Dissolve 2,3-diamino-5-chloropyridine (1 eq.) in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in an aqueous solution of sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-amino-5-chloropicolinonitrile.

Step 4: Isomerization to this compound (Hypothetical)

The direct conversion of the 3-amino isomer to the desired 5-amino isomer is not a straightforward reaction and would likely involve a multi-step process such as a Dimroth rearrangement, which is not commonly reported for this specific substrate. A more direct route to the 5-amino isomer would likely involve starting with a precursor that already has the amino group or a precursor to it at the 5-position.

An alternative, more plausible synthetic approach could start from 3-chloro-5-nitropicolinonitrile, followed by reduction of the nitro group.

Potential Biological Activities and Signaling Pathways

While the specific biological targets of this compound have not been extensively studied, the broader class of aminopyridine derivatives has shown significant activity against various biological targets.

Kinase Inhibition

Many aminopyridine and aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[6] For example, aminopyrimidine derivatives have been successfully developed as Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancers with NTRK gene fusions.[6] The structural features of this compound make it a potential scaffold for the design of inhibitors targeting the ATP-binding site of kinases.

The following diagram illustrates the general mechanism of action for ATP-competitive kinase inhibitors.

G cluster_0 Kinase Activity cluster_1 Inhibition by this compound Derivative Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibited_Kinase Inhibited Kinase ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Phospho_Substrate->ADP Inhibitor This compound Derivative Inhibitor->Inhibited_Kinase Inhibited_Kinase->Phospho_Substrate Inhibition

Caption: General signaling pathway of kinase inhibition.

Agents for Neglected Tropical Diseases

Aminopyridine derivatives have also shown promise in the development of drugs against neglected tropical diseases caused by protozoan parasites such as Trypanosoma and Leishmania.[2] The aminopyridine scaffold can contribute to reducing lipophilicity and forming additional interactions with biological targets, which are favorable pharmacokinetic properties.[2]

Reactions and Derivatization

The functional groups of this compound provide several avenues for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • N-Acylation/Alkylation of the Amino Group: The amino group can be readily acylated or alkylated to introduce various substituents.

  • Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom can be displaced by various nucleophiles, although this may require activated conditions.

  • Transformation of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

The workflow for generating a chemical library from this compound is depicted below.

G cluster_0 Amino Group Derivatization cluster_1 Chloro Group Substitution cluster_2 Nitrile Group Transformation Start This compound N_Acylation N-Acylation Start->N_Acylation N_Alkylation N-Alkylation Start->N_Alkylation Nu_Substitution Nucleophilic Substitution Start->Nu_Substitution Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Library Derivative Library N_Acylation->Library N_Alkylation->Library Nu_Substitution->Library Hydrolysis->Library Reduction->Library

Caption: Derivatization workflow for this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. While detailed experimental data on the compound itself is limited, its structural relationship to a wide range of biologically active pyridine derivatives suggests its utility in medicinal chemistry. The proposed synthetic pathways and potential biological targets outlined in this guide provide a foundation for further research and development in this area. The versatility of its functional groups allows for the creation of diverse chemical libraries, which will be crucial in identifying lead compounds for various diseases.

References

Spectroscopic and Analytical Data of 5-Amino-3-chloropicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the available spectroscopic data for the compound 5-Amino-3-chloropicolinonitrile (CAS RN: 488713-31-1). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Molecular Structure and Properties
  • IUPAC Name: 5-Amino-3-chloropyridine-2-carbonitrile

  • Molecular Formula: C₆H₄ClN₃

  • Molecular Weight: 153.57 g/mol

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.94Doublet (d)1H2.28H-6
7.05Doublet (d)1H2.32H-4
6.77Broad Singlet (br s)2H--NH₂

Note: Data obtained from patent literature, specifically EP2975031, as cited by chemical suppliers.

At present, publicly accessible, experimentally determined ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are limited. Researchers are encouraged to perform these analyses to obtain a complete spectroscopic profile of the compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited ¹H-NMR data are not fully available in the public domain. However, based on the provided information, a general procedure can be outlined.

¹H-NMR Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: A dilute solution of this compound in DMSO-d₆ is prepared in a standard 5 mm NMR tube.

  • Data Acquisition: Standard ¹H-NMR acquisition parameters are used. The broad singlet at δ 6.77 ppm is characteristic of amine protons and its broadness is likely due to quadrupole broadening and/or exchange with trace amounts of water in the solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Interpretation Spectral Interpretation & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Data Tabulation & Reporting Interpretation->Reporting

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Potential Research Areas for 5-Amino-3-chloropicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-chloropicolinonitrile is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited, its structural similarity to other biologically active aminopyridines and heterocyclic nitriles suggests several promising avenues for investigation. This technical guide outlines potential research areas, including synthetic methodologies, predicted physicochemical properties, and hypothesized biological activities. Detailed experimental protocols and conceptual frameworks are provided to facilitate further exploration of this molecule.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of an amino group, a chloro substituent, and a nitrile function on a picoline scaffold in this compound suggests a molecule with diverse chemical reactivity and potential for biological interactions. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the amino group is a key pharmacophoric feature. The chlorine atom can influence the electronic properties of the pyridine ring and provide a site for further functionalization. This guide aims to stimulate research into this promising yet underexplored chemical entity.

Physicochemical Properties (Predicted)

PropertyPredicted Value for this compound5-Amino-3-(trifluoromethyl)picolinonitrile[1]6-Amino-5-chloronicotinonitrile[2]2-Amino-5-chloropyridine[3]
Molecular Formula C₆H₄ClN₃C₇H₄F₃N₃C₆H₄ClN₃C₅H₅ClN₂
Molecular Weight ( g/mol ) 153.57187.12153.57128.56
LogP (predicted) 1.5 - 2.01.1Not Available1.3
Topological Polar Surface Area (Ų) 64.962.764.938.9
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 3332
pKa (most basic) 3.5 - 4.5 (Pyridine N)Not AvailableNot Available4.6 (Pyridine N)

Potential Synthetic Routes

While a specific, optimized synthesis for this compound has not been reported, several routes can be proposed based on established pyridine chemistry. The following section details a plausible synthetic pathway.

Proposed Synthesis from 5-Nitro-3-chloropicolinonitrile

A common strategy for introducing an amino group onto a pyridine ring is through the reduction of a nitro precursor.

Experimental Protocol:

  • Nitration of 3-chloropicolinonitrile: To a solution of 3-chloropicolinonitrile in concentrated sulfuric acid, add fuming nitric acid dropwise at 0°C. The reaction mixture is then slowly warmed to room temperature and stirred for several hours. The mixture is poured onto ice, and the precipitated product, 5-nitro-3-chloropicolinonitrile, is filtered, washed with water, and dried.

  • Reduction of the Nitro Group: The 5-nitro-3-chloropicolinonitrile is dissolved in ethanol or methanol. A reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, is used to reduce the nitro group to an amine.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Synthesis_Pathway 3-Chloropicolinonitrile 3-Chloropicolinonitrile 5-Nitro-3-chloropicolinonitrile 5-Nitro-3-chloropicolinonitrile 3-Chloropicolinonitrile->5-Nitro-3-chloropicolinonitrile HNO₃, H₂SO₄ This compound This compound 5-Nitro-3-chloropicolinonitrile->this compound SnCl₂·2H₂O, HCl or H₂, Pd/C

Caption: Proposed synthesis of this compound.

Potential Research Areas and Experimental Designs

Based on the structural features of this compound and the known activities of related compounds, several research directions can be envisioned.

Medicinal Chemistry: Kinase Inhibitor Scaffolding

The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region.

Hypothesis: this compound can serve as a scaffold for the development of novel kinase inhibitors.

Experimental Workflow:

  • Virtual Screening: Dock this compound and its virtual derivatives into the ATP-binding sites of various kinase families (e.g., tyrosine kinases, serine/threonine kinases) to identify potential targets.

  • Library Synthesis: Synthesize a focused library of derivatives by modifying the amino group (e.g., through acylation, sulfonylation, or reductive amination) and potentially displacing the chloro group via nucleophilic aromatic substitution.

  • In Vitro Kinase Assays: Screen the synthesized library against a panel of kinases to identify initial hits. Determine IC₅₀ values for the most promising compounds.

  • Structure-Activity Relationship (SAR) Studies: Analyze the SAR to guide the design of more potent and selective inhibitors.

Kinase_Inhibitor_Workflow cluster_computational Computational Design cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation Virtual_Screening Virtual Screening (Docking) Library_Synthesis Focused Library Synthesis Virtual_Screening->Library_Synthesis Kinase_Assays In Vitro Kinase Assays (IC₅₀ determination) Library_Synthesis->Kinase_Assays SAR_Analysis SAR Studies Kinase_Assays->SAR_Analysis SAR_Analysis->Library_Synthesis Iterative Optimization

Caption: Workflow for developing kinase inhibitors.

Agrochemical Research: Herbicide and Fungicide Discovery

Many commercial herbicides and fungicides contain nitrogen-containing heterocyclic cores. The combination of substituents on this compound could impart phytotoxic or antifungal properties.

Hypothesis: Derivatives of this compound exhibit herbicidal or fungicidal activity.

Experimental Design:

  • Synthesis of Analogs: Create a small library of derivatives with varied substituents on the amino group and potentially at the chloro position.

  • Herbicidal Screening:

    • Pre-emergence: Treat soil planted with various weed and crop species with the test compounds and observe germination and growth.

    • Post-emergence: Apply the compounds to young plants and assess for signs of phytotoxicity.

  • Fungicidal Screening:

    • In Vitro: Test the compounds against a panel of pathogenic fungi (e.g., Fusarium, Botrytis) using agar dilution or microbroth dilution methods to determine the minimum inhibitory concentration (MIC).

    • In Vivo: Apply the compounds to infected plants and evaluate their ability to control disease progression.

Materials Science: Precursor for Novel Heterocycles and Polymers

The nitrile and amino groups are versatile handles for constructing more complex heterocyclic systems or for incorporation into polymeric structures.

Hypothesis: this compound can be used as a building block for novel fused heterocyclic systems and functional polymers.

Potential Reactions:

  • Annulation Reactions: The amino and nitrile groups can participate in cyclization reactions with suitable bifunctional reagents to form fused pyrimidines, imidazoles, or triazoles. For instance, reaction with formic acid could lead to the formation of a purine-like system.[4]

  • Polymerization: The amino group can be used as a monomer in condensation polymerization with diacids or diacyl chlorides to form polyamides.

Materials_Science_Applications cluster_heterocycles Fused Heterocycle Synthesis cluster_polymers Polymer Synthesis This compound This compound Annulation Annulation Reactions (e.g., with formic acid) This compound->Annulation Polymerization Condensation Polymerization (e.g., with diacids) This compound->Polymerization Fused_Systems Fused Pyrimidines, Imidazoles, Triazoles Annulation->Fused_Systems Polyamides Functional Polyamides Polymerization->Polyamides

Caption: Potential applications in materials science.

Conclusion

This compound represents a largely unexplored area of chemical space with significant potential. Its structural motifs suggest promising applications in drug discovery, agrochemicals, and materials science. This guide provides a foundational framework for initiating research into this compound, from its synthesis and characterization to the exploration of its biological and material properties. The proposed experimental protocols and workflows are intended to serve as a starting point for researchers to unlock the full potential of this versatile molecule.

References

Literature review of 5-Amino-3-chloropicolinonitrile studies

Author: BenchChem Technical Support Team. Date: December 2025

This suggests that 5-Amino-3-chloropicolinonitrile is likely a novel or sparsely investigated molecule within the scientific community. The following sections, therefore, provide a broader context by summarizing the synthesis and potential biological relevance of structurally related compounds, such as substituted aminopyridines and picolinonitriles, based on the available literature.

General Synthesis of Substituted Aminopicolinonitriles

While a specific protocol for this compound is not available, the synthesis of substituted aminopyridine derivatives, including those with nitrile functionalities, often involves multi-step reaction sequences. A generalized synthetic approach can be inferred from methodologies used for similar heterocyclic compounds.

A common strategy involves the construction of the pyridine ring from acyclic precursors, followed by functional group interconversions to introduce the amino, chloro, and cyano moieties. For instance, the synthesis of multi-substituted pyridines can be achieved from ylidenemalononitriles.[1] Another approach could involve the direct chlorination and amination of a suitable picolinonitrile precursor, although specific reagents and conditions would need to be determined experimentally. The synthesis of various quinoline derivatives, which share the nitrogen-containing aromatic ring structure, often employs transition metal-catalyzed C-H activation and annulation strategies.[2][3]

Potential Biological Significance of Related Structures

The structural motifs present in this compound, namely the aminopyridine and nitrile groups, are found in a variety of biologically active molecules.

  • Aminopyridine Derivatives: This class of compounds exhibits a wide range of pharmacological activities. They are known to function as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, certain aminopyridine derivatives are precursors to drugs with applications in various therapeutic areas.

  • Organohalogens: The presence of a chlorine atom can significantly influence the biological activity of a molecule. Halogenated marine natural products, for instance, have demonstrated antibacterial, antifungal, antiviral, and antitumor activities.[4] The chlorine substituent in this compound could potentially confer similar properties.

  • Nitrile-Containing Compounds: The nitrile group is a common feature in many bioactive compounds and can participate in various biological interactions.

Given the functionalities present in this compound, it could be hypothesized to have potential applications in medicinal chemistry or materials science, warranting future investigation into its synthesis and bioactivity.

Experimental Workflows

Due to the absence of specific studies on this compound, a detailed experimental protocol cannot be provided. However, a generalized workflow for the synthesis and characterization of a novel substituted aminopicolinonitrile is presented below as a logical relationship diagram. This diagram outlines the typical steps a researcher might take to synthesize and evaluate a new compound in this class.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation start Precursor Selection reaction Chemical Reaction (e.g., Cyclization, Halogenation, Amination) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Characterize Structure ms Mass Spectrometry purification->ms Characterize Structure ir IR Spectroscopy purification->ir Characterize Structure xray X-ray Crystallography (for single crystals) purification->xray Characterize Structure screening Initial Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) nmr->screening Evaluate Activity ms->screening Evaluate Activity ir->screening Evaluate Activity xray->screening Evaluate Activity dose_response Dose-Response Studies screening->dose_response moa Mechanism of Action Studies dose_response->moa

Caption: Generalized workflow for the synthesis and evaluation of a novel substituted picolinonitrile.

Conclusion

References

Methodological & Application

Synthesis of 5-Amino-3-chloropicolinonitrile: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-Amino-3-chloropicolinonitrile, a valuable building block in medicinal chemistry, from 5-Chloro-3-nitropyridine-2-carbonitrile. The primary transformation involves the selective reduction of the nitro group to an amine. This protocol focuses on a robust and widely applicable method using iron powder in an acidic medium. Additionally, alternative methods are discussed, and the significance of the product as an intermediate in the development of kinase inhibitors is highlighted.

Introduction

This compound is a key synthetic intermediate in the pharmaceutical industry. Its structural features, including the aminopyridine core and the nitrile group, make it a versatile scaffold for the development of various therapeutic agents. In particular, this compound serves as a crucial building block for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are of significant interest in oncology and inflammation research. The selective synthesis of this compound is therefore of high importance.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound from 5-Chloro-3-nitropyridine-2-carbonitrile is the reduction of the nitro group. Several methods can achieve this transformation; however, reduction with iron powder in acetic acid is often preferred due to its cost-effectiveness, high chemoselectivity, and operational simplicity.

Experimental Protocol: Iron-Mediated Reduction

This protocol details the procedure for the reduction of 5-Chloro-3-nitropyridine-2-carbonitrile using iron powder in acetic acid.

Materials:

  • 5-Chloro-3-nitropyridine-2-carbonitrile

  • Iron powder

  • Glacial Acetic Acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-Chloro-3-nitropyridine-2-carbonitrile (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Addition of Iron Powder: To the stirred suspension, add iron powder (5.0 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the excess iron and iron salts.

    • Wash the Celite® pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid and methanol.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate.

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Quantitative Data
ParameterValue
Starting Material5-Chloro-3-nitropyridine-2-carbonitrile
Reducing AgentIron Powder
SolventAcetic Acid
Reaction Time2-4 hours
Typical Yield85-95%
Purity (post-purification)>98%
Alternative Reduction Methods

While the iron/acetic acid method is robust, other reducing agents can also be employed for this transformation. The choice of method may depend on the scale of the reaction and the availability of reagents.

Reducing AgentSolventKey Considerations
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Ethanol or Ethyl AcetateHighly selective for nitro group reduction in the presence of nitriles and halogens. The work-up involves neutralization to precipitate tin salts, which can sometimes be tedious to filter.
Catalytic Hydrogenation (H₂)Methanol or EthanolRequires a suitable catalyst such as Raney® Nickel to avoid dehalogenation that can occur with Palladium on carbon (Pd/C). Requires specialized hydrogenation equipment.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The amino group provides a key attachment point for building more complex molecular architectures, while the chloro and nitrile substituents can be further functionalized or can participate in key binding interactions with the target protein.

For instance, substituted aminopyridines and picolinonitriles are core structures in a variety of potent and selective kinase inhibitors, including those targeting Src kinase and Checkpoint Kinase 1 (CHK1). The this compound scaffold allows for the introduction of diverse substituents at the 5-amino position, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Visualizing the Synthesis and Application

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start 5-Chloro-3-nitropyridine-2-carbonitrile Reaction Reduction Start->Reaction Reagents Iron Powder (Fe) Acetic Acid (AcOH) Reagents->Reaction Workup Filtration & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Signaling Pathway Context

The product, this compound, is a building block for kinase inhibitors. The diagram below shows a simplified signaling pathway where a kinase inhibitor might act.

Signaling_Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Downstream Kinase (e.g., Src, CHK1) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase Inhibition

Caption: Role of kinase inhibitors in a signaling pathway.

Application Notes and Protocols for the One-Pot Synthesis of 5-Amino-3-chloropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conceptual One-Pot Synthetic Strategy

A plausible one-pot strategy for the synthesis of 5-Amino-3-chloropicolinonitrile derivatives could involve a multi-component reaction to construct the core aminopicolinonitrile scaffold, followed by a subsequent in-situ chlorination and amination. This approach aims to maximize efficiency by reducing the number of intermediate purification steps, thereby saving time and resources.

A potential starting point could be the reaction of a suitable aldehyde, malononitrile, and an ammonia source in the presence of a catalyst to form a 2-amino-6-substituted-picolinonitrile derivative. This could then be followed by selective chlorination at the 3-position and subsequent amination at the 5-position. The choice of catalysts and reaction conditions is critical to control the selectivity of these transformations.

Data Presentation: Reaction Conditions for Analogous One-Pot Syntheses

The following table summarizes reaction conditions and yields for the one-pot synthesis of various aminonitrile derivatives, which can serve as a basis for optimizing the synthesis of this compound derivatives.

Compound ClassReactantsCatalyst/SolventTime (h)Yield (%)Reference
5-Amino-7-aryl-7,8-dihydro-[1][2][3]triazolo[4,3-a]-pyrimidine-6-carbonitriles3-Amino-1,2,4-triazole, Malononitrile, Aromatic Aldehyde20 mol% NaOH / Ethanol1-2Good[2][4]
N-Substituted 2,3,5-Functionalized 3-Cyanopyrrolesα-Hydroxyketones, Oxoacetonitriles, Primary AminesAcetic Acid / Ethanol3up to 90[5]
5-Amino-bispyrazole-4-carbonitrilesPyrazolecarbaldehyde, Hydrazines, MalononitrileFe3O4@SiO2@vanillin@thioglycolic acid / Neat--[3]
Methoxybenzo[h]quinoline-3-carbonitrile derivativesAromatic Aldehydes, Malononitrile, 1-Tetralone, Ammonium AcetateAcetic Acid / Toluene5-[6]
8,9-disubstituted-6,9-dihydro-1H-purin-6-one derivativesAminomalononitrile tosylate, Trimethyl orthoacetate, α-Amino acidsMicrowave Irradiation0.0385-95[7]
Di- and trisubstituted 1,3,5-triazine derivativesDichlorotriazinyl benzenesulfonamide, NucleophilesCu(I) supported on resin / DMF--[8]

Experimental Protocols

The following are detailed experimental protocols for key transformations that are relevant to the proposed one-pot synthesis. These are based on methodologies reported for analogous chemical systems.

Protocol 1: General Procedure for Three-Component One-Pot Synthesis of Aminonitrile Derivatives

This protocol is adapted from the synthesis of 5-amino-7-aryl-7,8-dihydro-[1][2][3] triazolo[4,3-a]-pyrimidine-6-carbonitriles.[2][4]

  • Reaction Setup: To a mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and an amino-heterocycle (e.g., 3-amino-1,2,4-triazole, 1 mmol) in ethanol (10 mL), add the catalyst (e.g., 20 mol% NaOH).

  • Reaction Conditions: The reaction mixture is then refluxed for 1–2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The resulting solid is collected by filtration and washed with cold ethanol (10 mL). The crude product can be further purified by crystallization from ethanol to afford the desired product.

Protocol 2: Nickel-Catalyzed Amination of Aryl Chlorides

This protocol is based on the nickel-catalyzed amination of aryl chlorides and can be conceptually applied for the amination step in the synthesis of the target compounds.[1]

  • Catalyst Preparation (if applicable): In a glovebox, prepare the active nickel catalyst, for example, by reducing a Ni(II) precursor. Alternatively, an air-stable Ni(II) complex can be used directly.

  • Reaction Setup: In a reaction vessel, combine the chloro-substituted picolinonitrile derivative (1 mmol), an ammonia source (e.g., ammonia or an ammonium salt), a suitable nickel catalyst (e.g., a bisphosphine-ligated nickel complex, 2 mol%), and a solvent under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the required time, monitoring the reaction progress by an appropriate method (e.g., GC-MS or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent and water. The organic layer is separated, dried over a drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the aminated product.

Visualizations

Diagram 1: Conceptual Workflow for One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_end Final Product A Aldehyde Derivative P1 Step 1: Multicomponent Reaction (Formation of Aminopicolinonitrile Core) A->P1 B Malononitrile B->P1 C Ammonia Source C->P1 P2 Step 2: In-situ Chlorination P1->P2 Add Chlorinating Agent P3 Step 3: In-situ Amination P2->P3 Add Amine Source/Catalyst FP This compound Derivative P3->FP Work-up & Purification

Caption: Conceptual workflow for the one-pot synthesis.

Diagram 2: Signaling Pathway Analogy (Catalytic Cycle)

G cluster_cycle Catalytic Amination Cycle center Ni(0) Catalyst A Oxidative Addition center->A B Amine Coordination A->B C Reductive Elimination B->C C->center Product Aryl-NHR C->Product RC Aryl-Cl RC->A Amine R-NH2 Amine->B

References

5-Amino-3-chloropicolinonitrile: A Versatile Building Block in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Amino-3-chloropicolinonitrile is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, including a reactive amino group, a nitrile moiety, and a strategically positioned chlorine atom, allow for diverse chemical transformations, making it an attractive starting material for the construction of complex heterocyclic scaffolds. This application note provides an overview of its utility, focusing on its application in the synthesis of potential cancer therapeutics, and includes a detailed experimental protocol for a key synthetic transformation.

Application in Medicinal Chemistry

The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the strategic functionalization of this ring system is a cornerstone of modern drug discovery. This compound serves as a key intermediate in the synthesis of compounds targeting critical biological pathways involved in diseases such as cancer and autoimmune disorders.

Synthesis of TEAD Inhibitors for Cancer Therapy

Recent patent literature has disclosed the use of this compound in the synthesis of heterocyclic inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are crucial components of the Hippo signaling pathway and are implicated in cancer development.[1] One of the key steps in the synthesis of these inhibitors is a Suzuki coupling reaction, where the chlorine atom on the picolinonitrile ring is displaced by a boronic acid derivative.

Experimental Protocols

The following protocol is an example of a Suzuki coupling reaction utilizing this compound as a key reactant, as described in the patent literature for the synthesis of TEAD inhibitors.[1]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound G Coupled Product A->G Suzuki Coupling B Boronic Acid Derivative (e.g., (2-(methoxymethoxy)phenyl)boronic acid) B->G C Pd Catalyst (e.g., Pd(dppf)Cl2) D Base (e.g., K2CO3) E Solvent (e.g., 1,4-Dioxane/Water) F Heat (e.g., 100 °C)

Figure 1: Suzuki coupling of this compound.

Protocol: Suzuki Coupling of this compound

  • Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 eq), the desired boronic acid derivative (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., in a 6:1 ratio).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 3 hours).

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes the quantitative data for the Suzuki coupling reaction described in the protocol.

Reactant 1Reactant 2 (Example)CatalystBaseSolventTemp.TimeYieldReference
This compound(2-(methoxymethoxy)phenyl)boronic acidPd(dppf)Cl2K2CO31,4-Dioxane/Water100 °C3 h91%[1]

Synthesis of Tricyclic Compounds for Cancer and Inflammatory Disorders

In other recent developments, this compound is also implicated as a key precursor in the synthesis of complex tricyclic compounds. These compounds are being investigated for their potential in treating cancer and autoimmune and inflammatory disorders.[2] The synthesis of the core structure often involves the initial protection of the amino group, followed by a series of transformations to build the tricyclic system, and finally deprotection to reveal the free amino group of the original picolinonitrile moiety.

Workflow for the Synthesis of this compound Precursor:

Precursor_Synthesis A 3-Chloro-5-((diphenylmethylene)amino)picolinonitrile D This compound A->D Deprotection B Hydroxylamine Hydrochloride & Sodium Acetate C Methanol

Figure 2: Synthesis of this compound.

Protocol: Deprotection to Yield this compound [2]

  • Reaction Setup: To a stirred solution of 3-chloro-5-((diphenylmethylene)amino)picolinonitrile in methanol, add hydroxylamine hydrochloride and sodium acetate.

  • Reaction Conditions: Stir the mixture at room temperature (25 °C) for 2 hours.

  • Work-up: Quench the reaction mixture with water.

  • Extraction: Extract the resulting solution with ethyl acetate.

  • Isolation: The combined organic layers contain the desired this compound.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of medicinally relevant compounds. Its ability to undergo key transformations, such as Suzuki couplings, makes it a valuable tool for medicinal chemists. The provided protocols and data serve as a guide for researchers interested in utilizing this versatile molecule in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative therapeutic agents.

References

Application Notes and Protocols: 5-Amino-3-chloropicolinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-chloropicolinonitrile is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a nitrile moiety on a pyridine ring, provides multiple reactive sites for chemical modification and scaffold elaboration. This allows for the generation of diverse compound libraries with a wide range of pharmacological activities. A primary application of this scaffold is in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

Key Applications in Drug Discovery

The inherent structural features of this compound make it an ideal starting material for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These scaffolds are structurally analogous to purines and can act as "hinge-binding" motifs in the ATP-binding pocket of various protein kinases.

Protein Kinase Inhibitors

Derivatives of this compound have shown promise as inhibitors of several important kinase families implicated in human diseases:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is associated with autoimmune disorders, inflammation, and myeloproliferative neoplasms.[1][] Small molecule inhibitors that target JAKs have emerged as effective therapies. The pyrazolo[3,4-b]pyridine core, accessible from this compound, is a key pharmacophore in several reported JAK inhibitors.[1]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a crucial component of the DNA damage response pathway and is an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been identified as potent CHK1 inhibitors.[3]

  • Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival.[4] Novel tricyclic quinoline analogs, which can be conceptually derived from elaborated picolinonitrile scaffolds, have demonstrated potent CK2 inhibition.[4]

Data Presentation

The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from scaffolds related to this compound. This data illustrates the potential for developing highly potent and selective inhibitors from this starting material.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayCell LineReference
(R)-17CHK10.4Growth Inhibition IC50 (µM)Z-138[3]
CX-4945CK20.38 (Kᵢ)N/AN/A[5]
Pictilisib (GDC-0941)PI3Kα3.3N/AN/A[6]
Compound 13gPI3Kα / mTOR525 (PI3Kα), 48 (mTOR)Antiproliferative IC50 (µM)A549[6]

Experimental Protocols

This section provides a representative protocol for the synthesis of a pyrazolo[3,4-b]pyridine derivative, a common scaffold accessed from this compound, and a general procedure for a kinase inhibition assay.

Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a typical condensation reaction to form the pyrazolo[3,4-b]pyridine core.

Materials:

  • This compound

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add the substituted hydrazine (1.1 eq).

  • Add a catalytic amount of hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1H-pyrazolo[3,4-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Pyrazolo[3,4-b]pyridine cluster_assay In Vitro Kinase Inhibition Assay start This compound + Substituted Hydrazine reaction Condensation Reaction (Ethanol, HCl catalyst, Reflux) start->reaction purification Purification (Column Chromatography) reaction->purification product 1H-Pyrazolo[3,4-b]pyridine Derivative purification->product assay_prep Prepare Serial Dilution of Inhibitor product->assay_prep Test Compound reaction_setup Add Kinase, Substrate, and Inhibitor to Plate assay_prep->reaction_setup reaction_start Initiate Reaction with ATP reaction_setup->reaction_start incubation Incubate at Room Temperature reaction_start->incubation detection Measure Kinase Activity incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: Experimental workflow for the synthesis and biological evaluation of a kinase inhibitor.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerization translocation Nuclear Translocation dimer->translocation inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->jak Inhibition gene_expression Gene Expression (Inflammation, Cell Proliferation) translocation->gene_expression

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-chloropicolinonitrile is a versatile starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its vicinal amino and cyano groups on the pyridine ring provide a reactive scaffold for the construction of fused pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidines. These bicyclic systems are of significant interest in medicinal chemistry due to their structural analogy to purines and their associated broad spectrum of biological activities, including potential as kinase inhibitors and anticancer agents.

This document provides detailed protocols for the synthesis of key pyrido[2,3-d]pyrimidine derivatives from this compound. It should be noted that while the synthetic strategies outlined are based on well-established reactions of analogous 2-amino-3-cyanopyridines, specific experimental data for this compound as the starting material is not extensively reported in the literature. Therefore, the following protocols represent generalized methods that may require optimization for this specific substrate.

Key Synthetic Pathways

The primary approach for the synthesis of pyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines involves the cyclocondensation with a one-carbon synthon, such as formamide, urea, or guanidine. These reagents provide the necessary carbon and nitrogen atoms to form the fused pyrimidine ring.

Synthesis of 4-Aminopyrido[2,3-d]pyrimidines

The reaction of 2-amino-3-cyanopyridines with formamide is a common method for the synthesis of 4-aminopyrido[2,3-d]pyrimidines.[1][2]

Synthesis of 4-Hydroxypyrido[2,3-d]pyrimidines

Cyclization with urea typically yields 4-hydroxypyrido[2,3-d]pyrimidine derivatives.[1]

Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines

Guanidine is employed to introduce an additional amino group at the 2-position of the pyrimidine ring, leading to 2,4-diaminopyrido[2,3-d]pyrimidines.

The general synthetic approach is depicted in the following workflow:

G cluster_start Starting Material cluster_reagents Reagents for Cyclization cluster_products Pyrido[2,3-d]pyrimidine Products start This compound reagent1 Formamide start->reagent1 Reaction reagent2 Urea start->reagent2 Reaction reagent3 Guanidine start->reagent3 Reaction product1 4-Amino-8-chloro-pyrido[2,3-d]pyrimidine-7-carbonitrile reagent1->product1 Leads to product2 4-Hydroxy-8-chloro-2-oxo-pyrido[2,3-d]pyrimidine-7-carbonitrile reagent2->product2 Leads to product3 2,4-Diamino-8-chloro-pyrido[2,3-d]pyrimidine-7-carbonitrile reagent3->product3 Leads to G start This compound conditions Heat (150-180 °C, 4-8 h) start->conditions reagent Formamide (excess) reagent->conditions product 4-Amino-8-chloro-pyrido[2,3-d]pyrimidine-7-carbonitrile conditions->product G start This compound conditions Heat (160-190 °C, 6-12 h) in DMF start->conditions reagent Urea reagent->conditions product 4-Hydroxy-8-chloro-2-oxo-pyrido[2,3-d]pyrimidine-7-carbonitrile conditions->product G start This compound conditions Heat (120-140 °C, 8-16 h) in 2-Ethoxyethanol start->conditions reagent Guanidine Hydrochloride reagent->conditions base Sodium Ethoxide base->conditions product 2,4-Diamino-8-chloro-pyrido[2,3-d]pyrimidine-7-carbonitrile conditions->product

References

Application Notes and Protocols for the Amination of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the amination of chlorinated pyridines, a crucial transformation in the synthesis of nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry and materials science. The following sections detail various methodologies, including the widely used Buchwald-Hartwig amination, Ullmann condensation, and innovative microwave-assisted procedures.

Introduction

The introduction of an amino group to a pyridine ring is a fundamental synthetic step. Chlorinated pyridines are often employed as readily available starting materials for this transformation. The C-Cl bond, however, can be challenging to activate compared to its bromide or iodide counterparts, often necessitating carefully optimized reaction conditions. This document outlines robust and reproducible protocols to achieve efficient amination of a diverse range of chlorinated pyridine substrates.

Comparative Data of Amination Protocols

The following tables summarize quantitative data for different amination protocols, allowing for easy comparison of reaction conditions and performance.

Table 1: Buchwald-Hartwig Amination of Chloropyridines

EntryChloropyridine SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100-11012>95[1][2]
24-ChloropyridineMorpholinePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)Dioxane1002485-95[1]
32,4-DichloropyridineBenzylaminePd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (2)NaOtBu (1.5)Toluene10012~90 (at C2)[3][4]
46-Chloropyridin-3-amineCyclohexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101680-90[2]
52-Chloro-5-nitropyridinePiperidinePd(OAc)₂ (5)RuPhos (10)Cs₂CO₃ (2)DMF808>90[5]

Table 2: Ullmann-Type Amination of Chloropyridines

EntryChloropyridine SubstrateAmineCu Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridineAnilineCuI (10)Phenanthroline (20)K₂CO₃ (2)NMP1502470-80[6]
22-Chloropyridinen-OctylamineCu-MOF (10)NoneK₂CO₃ (2)DMF11024Good[7]
32-Chloro-5-trifluoromethylpyridineAdamantylamineCuNPs (10)NoneK₃PO₄ (2)DMSO12024Moderate[7]

Table 3: Microwave-Assisted Amination of Chloropyridines

EntryChloropyridine SubstrateAmine SourceCatalystBaseSolventTemp (°C)Time (min)Yield (%)Reference
12-ChloropyridineDimethylamineNoneNoneDMF1803High[8][9]
22,4-DichloropyridineAnilinePd(OAc)₂/RuPhosK₂CO₃Dioxane15030Selective at C2[3]
36-Chloropurine derivativeVarious aminesNoneDIPEAEthanol12010>90[10]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical procedure for the palladium-catalyzed amination of a chlorinated pyridine.[1][2]

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst, the ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the chloropyridine derivative and the amine.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Amination using DMF as an Amine Source

This protocol describes a catalyst-free amination of 2-chloropyridines using dimethylformamide (DMF) as both the solvent and the source of dimethylamine under microwave irradiation.[8][9]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Dimethylformamide (DMF)

  • Microwave vial

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave vial, dissolve the 2-chloropyridine derivative in DMF.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150-180 °C for 3-15 minutes with stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)(Cl)Ln OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex R'R''NH Amine_complex [Ar-Pd(II)(NHR'R'')]Ln]+ Ligand_Ex->Amine_complex Deprotonation Deprotonation Amine_complex->Deprotonation Base Amido_complex Ar-Pd(II)(NR'R'')Ln Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Ar-NR'R'' Amination_Workflow Start Start: Chloropyridine & Amine Reaction_Setup Reaction Setup: - Catalyst & Ligand (if applicable) - Base & Solvent - Inert Atmosphere Start->Reaction_Setup Heating Heating Method Reaction_Setup->Heating Conventional Conventional Heating Heating->Conventional Microwave Microwave Irradiation Heating->Microwave Monitoring Reaction Monitoring (TLC, LC-MS) Conventional->Monitoring Microwave->Monitoring Workup Work-up: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Aminopyridine Purification->Product

References

Application Notes and Protocols: 5-Amino-3-chloropicolinonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-chloropicolinonitrile is a versatile chemical scaffold that has emerged as a valuable starting material in the synthesis of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel kinase inhibitors based on this privileged structure. The focus is on the synthesis, in vitro and in vivo evaluation of these compounds, with a particular emphasis on Checkpoint Kinase 1 (CHK1) inhibitors.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The this compound scaffold offers a unique three-dimensional structure and multiple points for chemical modification, allowing for the generation of diverse libraries of compounds with high affinity and selectivity for various kinase targets.

One notable success in this area is the development of highly potent and selective inhibitors of CHK1, a key regulator of the DNA damage response (DDR). Cancer cells, often deficient in the G1 checkpoint, rely heavily on the S and G2/M checkpoints, which are controlled by CHK1. Inhibition of CHK1 can therefore selectively sensitize cancer cells to DNA-damaging chemotherapeutics or induce synthetic lethality in tumors with high levels of replicative stress.

These application notes will guide researchers through the synthesis of a lead CHK1 inhibitor derived from this compound, and provide detailed protocols for its biological evaluation.

I. Synthesis of a CHK1 Inhibitor from this compound

The synthesis of potent kinase inhibitors from this compound often involves a key cross-coupling reaction to introduce the kinase-binding moiety. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds and is well-suited for coupling the amino group of the picolinonitrile scaffold with a halogenated pyrimidine core.

Featured Kinase Inhibitor: (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile (a potent CHK1 inhibitor).

Logical Workflow for Synthesis

Synthesis_Workflow A This compound C Buchwald-Hartwig Amination A->C B 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-4-amine B->C D 5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-chloropicolinonitrile C->D F Nucleophilic Aromatic Substitution D->F E (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate E->F G Protected Intermediate F->G H Deprotection (e.g., TFA) G->H I Final Product: (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile H->I

Caption: Synthetic workflow for a CHK1 inhibitor.

Experimental Protocol: Synthesis

Step 1: Buchwald-Hartwig Amination

  • To a solution of this compound (1 equivalent) and 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)-N-methylpyrimidin-4-amine (1.1 equivalents) in a suitable solvent (e.g., 1,4-dioxane) in a flame-dried flask, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents) and a phosphine ligand (e.g., Xantphos, 0.1 equivalents).

  • Add a base (e.g., Cs2CO3, 2 equivalents).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) under an argon atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-chloropicolinonitrile.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF), add a strong base (e.g., NaH, 1.5 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-chloropicolinonitrile (1 equivalent) in the same solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 80 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the protected intermediate.

Step 3: Deprotection

  • Dissolve the protected intermediate from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid, 10 equivalents) at 0 °C.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final compound as a TFA salt.

II. In Vitro Evaluation of Kinase Inhibitors

Quantitative Data Summary
Compound ReferenceTarget KinaseIC50 (nM)Selectivity (vs. CHK2)Cell LineCell-based IC50 (µM)hERG IC50 (µM)
(R)-17[1][2]CHK10.4>4300-foldZ-1380.013>40
Experimental Protocols

1. Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay like ADP-Glo™.

  • Materials:

    • Recombinant human CHK1 enzyme

    • CHK1 kinase substrate (e.g., a specific peptide)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test inhibitor dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

    • Add 2 µL of CHK1 enzyme diluted in kinase assay buffer.

    • Add 2 µL of a mixture of the CHK1 substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for CHK1.

    • Incubate the plate at 30°C for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

2. Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (cellular IC50).

  • Materials:

    • Cancer cell line of interest (e.g., Z-138)

    • Complete culture medium

    • Test inhibitor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Western Blot for CHK1 Phosphorylation

This protocol is used to assess the pharmacodynamic effect of the inhibitor on the CHK1 signaling pathway by measuring the phosphorylation of CHK1 at Ser345.

  • Materials:

    • Cancer cell line

    • Test inhibitor

    • DNA damaging agent (e.g., hydroxyurea)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-actin

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Treat cells with the test inhibitor for a specified time, with or without pre-treatment with a DNA damaging agent.

    • Lyse the cells and determine the protein concentration of each lysate.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total CHK1 and a loading control (e.g., β-actin) to normalize the data.

III. In Vivo Evaluation of Kinase Inhibitors

In Vivo Experimental Workflow

InVivo_Workflow A Cell Culture & Expansion (e.g., Z-138 cells) B Implantation into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Vehicle Control Group D->E F Inhibitor Treatment Group D->F G Tumor Volume & Body Weight Measurement E->G F->G H Endpoint Analysis (e.g., Tumor Growth Inhibition) G->H Regular Intervals I Data Analysis & Reporting H->I

Caption: Workflow for in vivo xenograft studies.

Experimental Protocol: Xenograft Model

This protocol describes a general method for evaluating the anti-tumor efficacy of a CHK1 inhibitor in a human tumor xenograft model.[1][2]

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Human cancer cell line (e.g., Z-138)

    • Matrigel

    • Test inhibitor formulation

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor (e.g., 20 mg/kg, intravenously) and vehicle control to the respective groups according to a predetermined schedule.

    • Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

    • Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy.

IV. Signaling Pathway

CHK1 Signaling Pathway in DNA Damage Response

CHK1_Pathway cluster_upstream Upstream Activation cluster_chk1 CHK1 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Claspin Claspin Claspin->CHK1 stabilizes pCHK1 p-CHK1 (Ser345) (Active) CHK1->pCHK1 autophosphorylation Cdc25A Cdc25A pCHK1->Cdc25A phosphorylates & inhibits Cdc25C Cdc25C pCHK1->Cdc25C phosphorylates & inhibits Wee1 Wee1 pCHK1->Wee1 activates Inhibitor This compound -derived Inhibitor Inhibitor->pCHK1 inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25A->CDK1_CyclinB activates Cdc25C->CDK1_CyclinB activates Wee1->CDK1_CyclinB inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDK1_CyclinB->Cell_Cycle_Arrest progression blocked Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to (in cancer cells)

References

Anwendungshinweise und Protokolle zur Derivatisierung von 5-Amino-3-chlorpicolinonitril für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 5-Amino-3-chlorpicolinonitril, einer vielseitigen chemischen Gerüststruktur, für das biologische Screening. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von Analoga mit potenzieller herbizider, antiproliferativer und antiviraler Wirkung.

Einleitung

5-Amino-3-chlorpicolinonitril ist ein substituiertes Pyridin-Derivat, das als wertvoller Baustein für die Synthese einer Vielzahl von biologisch aktiven Molekülen dient. Die funktionellen Gruppen des Moleküls – eine Aminogruppe, ein Chloratom und eine Nitrilgruppe – bieten mehrere Angriffspunkte für die chemische Modifikation. Durch die Derivatisierung dieser Positionen können große Bibliotheken von Verbindungen für das biologische Screening in der Wirkstoffforschung und Agrochemie erstellt werden.

Die in der Literatur beschriebenen Derivate von substituierten Picolinsäuren und Picolinonitrilen haben eine Reihe von biologischen Aktivitäten gezeigt, darunter herbizide[1][2], antiproliferative[3][4] und antivirale[5][6] Eigenschaften. Diese Anwendungshinweise bieten einen Überblick über gängige Derivatisierungsstrategien und detaillierte Protokolle für die Synthese und biologische Evaluierung.

Derivatisierungsstrategien

Die Derivatisierung von 5-Amino-3-chlorpicolinonitril kann an zwei Hauptpositionen erfolgen: der Aminogruppe an Position 5 und dem Chloratom an Position 3.

  • Modifikation der Aminogruppe: Die Aminogruppe kann durch Acylierung, Sulfonylierung, Alkylierung oder durch die Bildung von Heterocyclen, wie z. B. Pyrazolen, modifiziert werden. Diese Modifikationen können die Lipophilie, die elektronischen Eigenschaften und die sterische Hinderung des Moleküls verändern und somit seine Wechselwirkung mit biologischen Zielstrukturen beeinflussen.

  • Substitution des Chloratoms: Das Chloratom kann durch nukleophile aromatische Substitution durch verschiedene Nukleophile wie Amine, Alkohole oder Thiole ersetzt werden. Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki- oder Buchwald-Hartwig-Kupplung ermöglichen die Einführung einer Vielzahl von Aryl- und Heteroarylgruppen an dieser Position.

Das folgende Diagramm veranschaulicht die allgemeinen Derivatisierungswege.

Derivatization_Pathways cluster_amino Derivatisierung der Aminogruppe cluster_chloro Derivatisierung des Chloratoms 5-Amino-3-chlorpicolinonitril 5-Amino-3-chlorpicolinonitril Acylierung Acylierung 5-Amino-3-chlorpicolinonitril->Acylierung Acylchlorid/Base Sulfonylierung Sulfonylierung 5-Amino-3-chlorpicolinonitril->Sulfonylierung Sulfonylchlorid/Base Pyrazolbildung Pyrazolbildung 5-Amino-3-chlorpicolinonitril->Pyrazolbildung Hydrazin, dann Diketon Nukleophile Substitution Nukleophile Substitution 5-Amino-3-chlorpicolinonitril->Nukleophile Substitution Amin/Alkoholat Suzuki-Kupplung Suzuki-Kupplung 5-Amino-3-chlorpicolinonitril->Suzuki-Kupplung Boronsäure/Pd-Kat. Buchwald-Hartwig-Kupplung Buchwald-Hartwig-Kupplung 5-Amino-3-chlorpicolinonitril->Buchwald-Hartwig-Kupplung Amin/Pd-Kat.

Abbildung 1: Allgemeine Derivatisierungswege für 5-Amino-3-chlorpicolinonitril.

Experimentelle Protokolle

Synthese von 6-(5-Aryl-substituierten-1-pyrazolyl)-picolinsäure-Derivaten (Herbizide Anwendung)

Dieses Protokoll beschreibt die Synthese von Picolinsäure-Derivaten mit potenzieller herbizider Wirkung, ausgehend von einem Analogon des 5-Amino-3-chlorpicolinonitrils.[1][2]

Arbeitsablauf der Synthese:

Synthesis_Workflow A 4-Amino-3,5,6-trichlor-2-picolinonitril B Schutz der Aminogruppe A->B Phthaloylchlorid C Fluorierung B->C CsF D Entschützung C->D NH4OH E Nukleophile Substitution mit Hydrazin D->E Hydrazinhydrat F Pyrazol-Ringschluss E->F Aryl-1,3-diketon G Hydrolyse der Nitrilgruppe F->G H2SO4 H Endprodukt: 6-Pyrazolyl-picolinsäure G->H

Abbildung 2: Arbeitsablauf zur Synthese von 6-Pyrazolyl-picolinsäure-Derivaten.

Protokoll:

  • Schutz der Aminogruppe: 4-Amino-3,5,6-trichlor-2-picolinonitril wird mit Phthaloylchlorid in Gegenwart von DMAP und Triethylamin umgesetzt, um die Aminogruppe zu schützen.

  • Fluorierung: Das geschützte Intermediat wird mit getrocknetem Cäsiumfluorid in DMSO behandelt, um ein Chloratom durch Fluor zu substituieren.

  • Entschützung: Die Phthaloyl-Schutzgruppe wird mit konzentriertem Ammoniumhydroxid entfernt.

  • Nukleophile Substitution: Das entschützte Intermediat wird mit Hydrazinhydrat umgesetzt, um das Chloratom an Position 6 durch eine Hydrazinylgruppe zu ersetzen.

  • Pyrazol-Ringschluss: Das Hydrazinyl-Derivat wird mit einem substituierten Aryl-1,3-diketon umgesetzt, um den Pyrazolring zu bilden.

  • Hydrolyse: Die Nitrilgruppe wird mit Schwefelsäure zur Carbonsäure hydrolysiert, um das Endprodukt zu erhalten.

Biologisches Screening: Herbizide Aktivität

Die herbizide Aktivität der synthetisierten Verbindungen kann durch die Messung der Hemmung des Wurzelwachstums von Arabidopsis thaliana und verschiedenen Unkräutern bestimmt werden.[2][7]

Protokoll:

  • Vorbereitung der Testplatten: Samen von Arabidopsis thaliana oder Unkrautarten (z. B. Brassica napus, Amaranthus retroflexus) werden auf Agarplatten mit unterschiedlichen Konzentrationen der Testverbindungen ausgesät.

  • Inkubation: Die Platten werden für eine definierte Zeit (z. B. 7-14 Tage) unter kontrollierten Licht- und Temperaturbedingungen inkubiert.

  • Datenerfassung: Die Länge der Hauptwurzel wird gemessen.

  • Analyse: Die prozentuale Hemmung des Wurzelwachstums im Vergleich zu einer unbehandelten Kontrolle wird berechnet. Die IC50-Werte (die Konzentration, die eine 50%ige Hemmung bewirkt) werden bestimmt.

Quantitative Daten

Die folgende Tabelle fasst die herbizide Aktivität einer Auswahl von 6-(5-Aryl-substituierten-1-pyrazolyl)-2-picolinsäure-Derivaten gegen das Wurzelwachstum von Arabidopsis thaliana zusammen.[2]

VerbindungSubstituent am ArylringIC50 (µM) für A. thaliana
V-12-F0.098
V-23-F0.045
V-34-F0.051
V-72,4-di-F0.004
V-82,6-di-F0.023
Picloram (Standard)-0.250
Halauxifen-methyl (Standard)-0.180

Antiproliferative und antivirale Anwendungen

Obwohl die detaillierten Protokolle in diesem Dokument auf herbizide Anwendungen ausgerichtet sind, können die grundlegenden Derivatisierungsstrategien auch zur Synthese von Verbindungen mit potenzieller antiproliferativer und antiviraler Aktivität genutzt werden. Nicotinonitril-Derivate haben in verschiedenen Studien eine vielversprechende zytotoxische Wirkung gegen verschiedene Krebszelllinien gezeigt.[3] Ebenso wurden Pyridin-Derivate als potenzielle Inhibitoren der Replikation von Influenzaviren identifiziert.[5][6]

Für das Screening auf antiproliferative Aktivität können Standard-Assays wie der MTT- oder SRB-Assay verwendet werden, um die Lebensfähigkeit von Krebszelllinien nach Behandlung mit den synthetisierten Verbindungen zu bestimmen. Für antivirale Screenings können Plaque-Reduktions-Assays oder CPE-Assays (zytopathischer Effekt) verwendet werden, um die Hemmung der viralen Replikation in Zellkulturen zu messen.

Logische Beziehungen im biologischen Screening

Das folgende Diagramm zeigt die logischen Beziehungen im Arbeitsablauf des biologischen Screenings, von der Synthese der Verbindungen bis zur Identifizierung von Leitstrukturen.

Screening_Logic Synthese Synthese der Derivate Primärscreening Primärscreening (z.B. Herbizide Aktivität) Synthese->Primärscreening Aktive Verbindungen Aktive Verbindungen Primärscreening->Aktive Verbindungen Aktivität > Schwellenwert Inaktive Verbindungen Inaktive Verbindungen Primärscreening->Inaktive Verbindungen Aktivität < Schwellenwert Sekundärscreening Sekundärscreening (z.B. Dosis-Wirkung, Spezifität) Aktive Verbindungen->Sekundärscreening Leitstruktur-Identifizierung Identifizierung von Leitstrukturen Sekundärscreening->Leitstruktur-Identifizierung SAR-Analyse Struktur-Wirkungs-Beziehungs-Analyse (SAR) Leitstruktur-Identifizierung->SAR-Analyse SAR-Analyse->Synthese Optimierung

Abbildung 3: Logischer Arbeitsablauf für das biologische Screening von Derivaten.

Fazit

5-Amino-3-chlorpicolinonitril ist ein vielseitiger Baustein für die Synthese von biologisch aktiven Verbindungen. Die hier vorgestellten Protokolle und Daten bieten eine Grundlage für die Entwicklung neuer Derivate für das Screening in der Agrochemie und der pharmazeutischen Forschung. Die systematische Derivatisierung und das anschließende biologische Screening, wie in den Arbeitsabläufen dargestellt, sind entscheidende Schritte bei der Identifizierung neuer Leitstrukturen.

References

Application Notes and Protocols for Monitoring 5-Amino-3-chloropicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving 5-Amino-3-chloropicolinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to track reaction progress, identify key components, and quantify reactants, intermediates, products, and impurities.

Introduction to Reactions of this compound

This compound is a versatile building block in organic synthesis. Its amino group can readily undergo a variety of chemical transformations, making it a valuable precursor for the synthesis of fused heterocyclic compounds with diverse biological activities. Common reactions include:

  • Diazotization and Subsequent Coupling: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles to introduce a wide range of functional groups.

  • Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, to form amide derivatives.

  • Cyclocondensation Reactions: Condensation with dicarbonyl compounds or their equivalents to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines.

  • Multicomponent Reactions: Participation in one-pot syntheses involving multiple reactants to rapidly build complex molecular scaffolds.

Effective monitoring of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a primary technique for monitoring the progress of this compound reactions due to its ability to separate and quantify the various components in a reaction mixture. A reverse-phase HPLC method is generally suitable for this purpose.

Experimental Protocol: HPLC-UV Analysis

This protocol is adapted from a method developed for the similar compound, 5-amino-2-chloropyridine, and is suitable for monitoring the consumption of this compound and the formation of related products.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade)

  • Orthophosphoric acid[1]

  • This compound standard

  • Reaction mixture samples

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol.[1] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1-40 µg/mL.[1]

  • Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 2.7 µm)[1]

    • Mobile Phase: Water (pH 3 with H₃PO₄) : Methanol (50:50)[1]

    • Flow Rate: 0.7 mL/min[1]

    • Column Temperature: 40°C[1]

    • Injection Volume: 10 µL[1]

    • Detection Wavelength: 254 nm[1]

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared reaction samples. Identify and quantify the peaks corresponding to the starting material, intermediates, and products by comparing their retention times and UV spectra with those of authentic standards, if available.

Data Presentation: HPLC Analysis of a Hypothetical Acylation Reaction

The following table summarizes hypothetical quantitative data for the acylation of this compound with acetyl chloride, monitored by HPLC.

Time (min)This compound (Area %)N-(3-chloro-2-cyanopyridin-5-yl)acetamide (Area %)Impurity 1 (Area %)
099.80.10.1
3045.253.51.3
605.692.12.3
120<0.197.52.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile impurities and byproducts in this compound reactions. Due to the polar nature of the amino group, derivatization is typically required to improve volatility and chromatographic performance. Silylation is a common derivatization technique for compounds containing active hydrogens.

Experimental Protocol: GC-MS Analysis with Silylation

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., DB-5MS)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

  • Reaction mixture samples

Procedure:

  • Sample Preparation and Derivatization:

    • At the end of the reaction or at a specific time point, take a sample of the reaction mixture.

    • If the sample is in a high-boiling solvent, perform a liquid-liquid extraction into a more volatile solvent like ethyl acetate and evaporate the solvent under a stream of nitrogen.

    • To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes to facilitate derivatization.

  • GC-MS Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Analysis: Inject the derivatized sample into the GC-MS. Identify the peaks by comparing the obtained mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. The silylated this compound will show a molecular ion corresponding to the addition of one or more trimethylsilyl (TMS) groups.

Data Presentation: Expected GC-MS Data for Derivatized Compounds
CompoundDerivatizationExpected Molecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compoundMono-silylated225210 (M-15), 190 (M-Cl)
This compoundDi-silylated297282 (M-15), 225 (M-Si(CH₃)₃)
Acetic Anhydride (byproduct)Not derivatized10243 (CH₃CO⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring

NMR spectroscopy is a non-invasive technique that provides detailed structural information and allows for the real-time monitoring of chemical reactions. By acquiring a series of ¹H NMR spectra at regular time intervals, the concentrations of reactants, intermediates, and products can be determined simultaneously.

Experimental Protocol: ¹H NMR Reaction Monitoring

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)

  • Reactants for the specific reaction

Procedure:

  • Sample Preparation:

    • Dissolve the starting material, this compound, in the chosen deuterated solvent in an NMR tube.

    • If using an internal standard for quantification, add a known amount to the NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation: Add the other reactant(s) to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.

  • Data Acquisition:

    • Set up an arrayed experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). The duration of the experiment should be sufficient to observe significant conversion.

    • Ensure proper shimming and locking of the spectrometer.

  • Data Processing and Analysis:

    • Process the series of spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for the starting material, product(s), and any observable intermediates.

    • Integrate the signals of interest in each spectrum. The relative concentrations can be determined from the integral values. If an internal standard is used, absolute concentrations can be calculated.

    • Plot the concentration of each species as a function of time to obtain reaction profiles.

Data Presentation: Hypothetical ¹H NMR Data for a Diazotization Reaction

The following table summarizes hypothetical ¹H NMR chemical shift data for monitoring the diazotization of this compound.

CompoundProtonChemical Shift (δ, ppm) in DMSO-d₆
This compoundH-47.85 (d)
H-68.20 (d)
-NH₂6.50 (s, br)
Diazonium Salt IntermediateH-48.50 (d)
H-68.90 (d)
Hydrolysis Product (Hypothetical)H-48.00 (d)
H-68.40 (d)

Visualizations

Logical Workflow for Analytical Monitoring

Analytical Workflow cluster_Reaction Reaction Setup cluster_Sampling Sampling cluster_Analysis Analytical Techniques cluster_Data Data Analysis Start Start Reaction Aliquot Take Aliquot Start->Aliquot Time points NMR In-situ NMR Start->NMR Direct monitoring HPLC HPLC-UV Aliquot->HPLC GCMS GC-MS (Derivatization) Aliquot->GCMS Quantification Quantification HPLC->Quantification Identification Impurity ID GCMS->Identification NMR->Quantification Kinetics Reaction Kinetics NMR->Kinetics

Caption: General workflow for analytical monitoring of reactions.

Signaling Pathway for a Hypothetical Cyclocondensation Reaction

Cyclocondensation Pathway Start This compound Intermediate Condensation Intermediate Start->Intermediate + Reactant Reactant 1,3-Dicarbonyl Compound Reactant->Intermediate Product Pyrido[2,3-d]pyrimidine Intermediate->Product Cyclization (-H2O)

Caption: Hypothetical pathway for a cyclocondensation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Amino-3-chloropicolinonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via the reduction of its nitro precursor, 5-chloro-3-nitropicolinonitrile.

Q1: My yield of this compound is consistently low. What are the most likely causes?

A1: Low yields often stem from several factors:

  • Incomplete Reduction: The reduction of the nitro group may not have gone to completion. This can be verified by TLC or LC-MS analysis of the crude reaction mixture.

  • Sub-optimal Reaction Conditions: The temperature, reaction time, or choice of solvent can significantly impact the yield. The reduction of nitroarenes is often exothermic, and poor temperature control can lead to side reactions.

  • Degradation of Starting Material or Product: The starting material or the final product might be sensitive to the reaction conditions, particularly if harsh acids or high temperatures are used.

  • Issues with Reducing Agent: The activity of the reducing agent can be a critical factor. For instance, if using catalytic hydrogenation, the catalyst may be poisoned or deactivated. If using a metal like iron, its particle size and activation can influence the reaction rate.

Q2: I am observing multiple spots on my TLC plate after the reduction step. What are the likely side products?

A2: The formation of side products is a common issue. Potential impurities include:

  • Unreacted Starting Material: 5-chloro-3-nitropicolinonitrile may remain if the reaction is incomplete.

  • Hydroxylamine Intermediate: Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine derivative.

  • Azo Compounds: Over-reduction or side reactions, especially when using certain metal hydrides, can result in the formation of azo compounds.

  • Dehalogenated Product: In some cases, particularly during catalytic hydrogenation, the chloro-substituent may be removed, leading to the formation of 5-aminopicolinonitrile.

Q3: How can I improve the selectivity of the nitro group reduction without affecting the chloro-substituent or the nitrile group?

A3: Achieving high chemoselectivity is crucial. Consider the following strategies:

  • Choice of Reducing Agent: Metal-acid systems like iron powder in acetic acid are generally effective and selective for nitro group reduction in the presence of other functional groups like nitriles and halogens. Catalytic hydrogenation with catalysts like Pd/C can sometimes lead to dehalogenation, so careful selection of the catalyst and reaction conditions is necessary.

  • Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, can help to minimize side reactions. The pH of the reaction mixture can also play a role in selectivity.

Q4: What is the best work-up and purification procedure to obtain high-purity this compound?

A4: Proper work-up and purification are essential for isolating the pure product.

  • Work-up: After the reaction, it is important to neutralize the acid carefully. The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove residual water.

  • Purification: Column chromatography on silica gel is a common method for purifying the final product. A solvent system of ethyl acetate and hexanes is often a good starting point for elution. Recrystallization from a suitable solvent can also be an effective purification technique.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the effectiveness of different reducing agents for the conversion of aryl nitro compounds to the corresponding amines, which is the key step in the synthesis of this compound. The data is representative of typical outcomes for this type of transformation.

Reducing Agent/SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Fe / Acetic AcidAcetic Acid/Water25 - 802 - 685 - 95Good chemoselectivity, cost-effective.
SnCl₂·2H₂OEthanol78 (reflux)3 - 580 - 90Milder conditions, but tin waste can be an issue.
H₂ (50 psi), 10% Pd/CMethanol254 - 890 - 98High yield, but risk of dehalogenation.
Na₂S₂O₄Water/Methanol25 - 501 - 375 - 85Useful for sensitive substrates, pH control is important.

Experimental Protocols

A plausible synthetic route to this compound starts from 2-amino-5-chloropyridine. The overall workflow involves three main steps:

  • Sandmeyer Reaction: Conversion of the amino group of 2-amino-5-chloropyridine to a nitrile group.

  • Nitration: Introduction of a nitro group onto the pyridine ring.

  • Reduction: Reduction of the nitro group to the desired amino group.

Protocol 1: Synthesis of 5-chloro-2-cyanopyridine (Sandmeyer Reaction)
  • To a solution of 2-amino-5-chloropyridine (1 equiv.) in aqueous HCl, add a solution of sodium nitrite (1.1 equiv.) in water dropwise at 0-5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.3 equiv.) and sodium cyanide (1.3 equiv.) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5-chloro-3-nitropicolinonitrile (Nitration)
  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 5-chloro-2-cyanopyridine (1 equiv.).

  • Carefully control the temperature during the addition, keeping it below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get pure 5-chloro-3-nitropicolinonitrile.

Protocol 3: Synthesis of this compound (Reduction)
  • To a solution of 5-chloro-3-nitropicolinonitrile (1 equiv.) in a mixture of acetic acid and water, add iron powder (4-5 equiv.) portion-wise.

  • Stir the reaction mixture vigorously at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the temperature between 25-40 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction start 2-Amino-5-chloropyridine diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization cyanation Cyanation (CuCN, NaCN) diazotization->cyanation product1 5-Chloro-2-cyanopyridine cyanation->product1 nitration_reagents Nitration (H2SO4, HNO3, 0-10 °C) product1->nitration_reagents product2 5-Chloro-3-nitropicolinonitrile nitration_reagents->product2 reduction Reduction (Fe, Acetic Acid) product2->reduction final_product This compound reduction->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Steps cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity/Purity start->check_reagents temp_control Optimize Temperature start->temp_control neutralization Proper Neutralization start->neutralization solution Improved Yield & Purity check_sm->solution check_reagents->solution time_control Adjust Reaction Time temp_control->time_control solvent_choice Evaluate Solvent time_control->solvent_choice solvent_choice->solution extraction Efficient Extraction neutralization->extraction purification Optimize Chromatography or Recrystallization extraction->purification purification->solution

Caption: A logical guide for troubleshooting common synthesis issues.

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-3-chloropicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during its synthesis.

Plausible Synthetic Route

A common and effective synthetic pathway to this compound involves a two-step process starting from a suitable picolinonitrile precursor. The key steps are:

  • Nitration: Introduction of a nitro group at the 5-position of a 3-chloropicolinonitrile derivative.

  • Reduction: Conversion of the 5-nitro group to the desired 5-amino group.

This route is often preferred due to the directing effects of the substituents on the pyridine ring and the relatively straightforward nature of the transformations.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 3-Chloro-5-nitropicolinonitrile cluster_1 Step 2: Synthesis of this compound Start 3-Chloropicolinonitrile Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Reaction_1 Nitration Reaction Workup_1 Aqueous Work-up & Extraction Purification_1 Purification (e.g., Recrystallization) Intermediate 3-Chloro-5-nitropicolinonitrile Reducing_Agent Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) Reaction_2 Nitro Group Reduction Workup_2 Basification & Extraction Purification_2 Purification (e.g., Column Chromatography) Final_Product This compound

Troubleshooting Guides

Step 1: Synthesis of 3-Chloro-5-nitropicolinonitrile (Nitration)
Observed Issue Potential Cause Recommended Solution
Low or No Conversion Inadequate nitrating agent strength or concentration.Use a fresh mixture of concentrated nitric acid and sulfuric acid. Ensure the acids are of high purity.
Reaction temperature is too low.Gradually increase the reaction temperature while carefully monitoring for exothermic reactions. Optimal temperatures are typically between 0°C and room temperature.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Formation of Byproducts (e.g., dinitrated species) Reaction temperature is too high.Maintain a lower reaction temperature (e.g., 0-5°C) to improve selectivity.
Excess of nitrating agent.Use a stoichiometric amount or a slight excess of the nitrating agent.
Difficult Product Isolation Product is soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion formation during work-up.Add brine to the aqueous layer to break the emulsion.
Step 2: Synthesis of this compound (Reduction)
Observed Issue Potential Cause Recommended Solution
Incomplete Reduction Inactive or insufficient reducing agent.Use a fresh batch of the reducing agent. Increase the molar equivalents of the reducing agent.
Low reaction temperature.For metal/acid reductions (e.g., Fe/HCl, SnCl2), gentle heating may be required. For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst activity.
Poor catalyst activity (for catalytic hydrogenation).Use a fresh catalyst (e.g., Palladium on carbon). Ensure the reaction solvent is appropriate and free of catalyst poisons.
Formation of Dechlorinated Byproduct (5-Aminopicolinonitrile) Harsh reduction conditions.For catalytic hydrogenation, consider using a milder catalyst or lower hydrogen pressure. For metal/acid reductions, carefully control the reaction temperature and time.
Use of certain reducing agents.Reagents like catalytic hydrogenation can sometimes lead to dechlorination. Metal/acid reductions (e.g., iron in acetic acid or ammonium chloride) are often preferred to minimize this side reaction.
Product Degradation Over-exposure to acidic or basic conditions during work-up.Neutralize the reaction mixture carefully and promptly after the reaction is complete. Avoid prolonged exposure to strong acids or bases.
Difficult Purification Presence of residual starting material and byproducts.Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for effective separation.
Product is a polar compound.Use a more polar solvent system for chromatography or consider recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and high-yielding method for the synthesis of this compound?

A1: A highly effective method is the reduction of 5-Chloro-3-nitropyridine-2-carbonitrile. A reported procedure indicates that this reduction can achieve a yield as high as 96%.[1]

Q2: How can I prepare the precursor, 3-Chloro-5-nitropicolinonitrile?

A2: The synthesis of 3-Chloro-5-nitropicolinonitrile can be achieved through the nitration of 3-chloropicolinonitrile using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to prevent the formation of dinitrated byproducts.

Q3: What are the common side reactions to be aware of during the reduction of the nitro group?

A3: The most common side reaction is the reductive dechlorination of the starting material, leading to the formation of 5-aminopicolinonitrile. This can be minimized by choosing the appropriate reducing agent and carefully controlling the reaction conditions.

Q4: What are the recommended purification techniques for this compound?

A4: After the reaction work-up, the crude product can be purified by dissolving it in a suitable organic solvent like ethyl acetate, washing with a sodium carbonate solution and brine, and then drying over anhydrous sodium sulfate.[1] For higher purity, column chromatography on silica gel is recommended.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. The acids used are corrosive. The final product, like many aminopyridine derivatives, may be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Synthesis of 3-Chloro-5-nitropicolinonitrile

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions.

  • To a stirred solution of 3-chloropicolinonitrile in concentrated sulfuric acid, cooled to 0°C, add concentrated nitric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-chloro-5-nitropicolinonitrile.

Synthesis of this compound

Based on a reported high-yield procedure.[1]

  • To a solution of 5-Chloro-3-nitropyridine-2-carbonitrile in a suitable solvent (e.g., ethanol, ethyl acetate), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride dihydrate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous sodium carbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to afford this compound as an off-white solid.[1]

Logical Troubleshooting Workflow

G Start Low Yield or Impure Product Check_Step Identify the problematic step: Nitration or Reduction? Start->Check_Step Nitration_Issues Nitration Step Issues Check_Step->Nitration_Issues Nitration Reduction_Issues Reduction Step Issues Check_Step->Reduction_Issues Reduction Incomplete_Nitration Incomplete Reaction? Nitration_Issues->Incomplete_Nitration Yes Byproducts_Nitration Byproduct Formation? Nitration_Issues->Byproducts_Nitration No Incomplete_Reduction Incomplete Reaction? Reduction_Issues->Incomplete_Reduction Yes Dechlorination Dechlorination Observed? Reduction_Issues->Dechlorination No Optimize_Nitration_Conditions Optimize Nitration: - Increase Temperature/Time - Check Reagent Quality Incomplete_Nitration->Optimize_Nitration_Conditions Control_Nitration_Selectivity Control Selectivity: - Lower Temperature - Adjust Stoichiometry Byproducts_Nitration->Control_Nitration_Selectivity Optimize_Reduction_Conditions Optimize Reduction: - Check Reducing Agent - Adjust Temperature/Time Incomplete_Reduction->Optimize_Reduction_Conditions Minimize_Dechlorination Minimize Dechlorination: - Use Milder Conditions - Change Reducing Agent Dechlorination->Minimize_Dechlorination

References

Technical Support Center: Purification of Crude 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Amino-3-chloropicolinonitrile. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by the reduction of 5-chloro-3-nitropicolinonitrile?

A1: Common impurities include unreacted starting material (5-chloro-3-nitropicolinonitrile), partially reduced intermediates (such as hydroxylamines and azo compounds), and inorganic salts remaining from the reducing agent (e.g., iron salts if using Fe/acetic acid).[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. HPLC provides quantitative data on the percentage of the main component and impurities.

Troubleshooting Guides

Crystallization Issues

Q1: My compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common issue with amines. It occurs when the solute separates from the supersaturated solution as a liquid instead of a solid. Here are several strategies to resolve this:

  • Reduce Supersaturation: The solution may be too concentrated or cooled too quickly. Try adding a small amount of the hot solvent before cooling.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.

  • Use a Seed Crystal: Adding a small crystal of the pure compound can induce crystallization.

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system (a good solvent and a poor solvent, also known as an anti-solvent).

Q2: No crystals are forming, even after extended cooling. What is the problem?

A2: This usually indicates that the solution is not supersaturated or lacks nucleation sites.

  • Insufficient Concentration: There may be too much solvent. Try evaporating some of the solvent to increase the concentration and then cool again.[2]

  • Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal.[2]

Q3: The purity of my compound does not improve significantly after recrystallization. Why?

A3: This could be due to several factors:

  • Inappropriate Solvent Choice: The impurities may have similar solubility to your product in the chosen solvent. A different solvent or solvent system should be tested.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of purer crystals.[2]

  • Co-crystallization: An impurity may be co-crystallizing with your product. In this case, an alternative purification method like column chromatography may be necessary.

Column Chromatography Issues

Q1: My this compound is streaking or showing poor separation on a silica gel column. How can I improve this?

A1: Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[3]

  • Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase to neutralize the acidic sites on the silica.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel column.[4]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. A common mobile phase for aromatic amines is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound (based on similar aromatic amines)

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until turbidity is observed.
TolueneAromatic solvents can be effective for aromatic compounds.
Ethyl Acetate/HexaneA versatile system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.
IsopropanolA polar protic solvent that can be effective for compounds with hydrogen bonding capabilities.

Table 2: Typical Parameters for Purity Analysis by HPLC

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid. The basic this compound will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the solution is basic (pH > 9). The purified amine will precipitate out.

  • Extraction: Extract the aqueous suspension with fresh ethyl acetate or dichloromethane (repeat 3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Column Chromatography on Silica Gel
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% triethylamine).

  • Loading: Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity (e.g., from 95:5 to 70:30 Hexane:Ethyl Acetate with a constant 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude 5-Amino-3- chloropicolinonitrile recrystallization Recrystallization crude->recrystallization extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography crude->chromatography analysis Purity Check (TLC, HPLC, MP) recrystallization->analysis extraction->analysis chromatography->analysis analysis->recrystallization Purity < 98% pure Pure Product analysis->pure Purity > 98% troubleshooting_crystallization start Dissolve crude solid in hot solvent & cool decision1 Crystals form? start->decision1 decision2 Product 'oils out'? decision1->decision2 No process1 Collect crystals by filtration decision1->process1 Yes process2 Add more solvent / cool slower decision2->process2 Yes process3 Concentrate solution / Add seed crystal decision2->process3 No acid_base_extraction start Dissolve crude mixture in Ethyl Acetate wash_acid Wash with 1M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Non-basic impurities separate1->organic1 Discard aqueous1 Aqueous Layer: Product as HCl salt separate1->aqueous1 basify Basify aqueous layer with NaOH to pH > 9 aqueous1->basify extract Extract with Ethyl Acetate basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: Inorganic salts separate2->aqueous2 Discard organic2 Organic Layer: Pure Product separate2->organic2 end Dry and concentrate organic layer organic2->end

References

Technical Support Center: Synthesis of 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-chloropicolinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section is organized by the potential stages of the synthesis and common problems encountered.

Problem 1: Low Yield or No Product Formation

Question: I am not getting the desired this compound product, or the yield is very low. What are the possible causes and solutions?

Answer: Low or no yield can stem from several factors throughout the multi-step synthesis. A plausible synthetic route involves the nitration of a pyridine precursor, followed by chlorination, cyanation, and finally, reduction of the nitro group. Issues can arise at any of these stages.

Possible Causes & Solutions:

  • Inactive Reagents: Ensure the freshness and purity of all reagents, especially hygroscopic or air-sensitive ones like chlorinating agents (e.g., phosphorus oxychloride, sulfuryl chloride) and reducing agents (e.g., tin(II) chloride, iron powder).

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Refer to the detailed experimental protocols for each step. For instance, nitration reactions are often highly exothermic and require careful temperature control to prevent side reactions.

  • Poor Quality Starting Material: The purity of the initial pyridine precursor is crucial. Impurities can interfere with each subsequent reaction. It is advisable to purify the starting material if its quality is uncertain.

  • Inefficient Work-up and Purification: The product may be lost during extraction, washing, or purification steps. Ensure the pH is appropriate during aqueous extractions to prevent the amino group from being protonated and remaining in the aqueous layer. For purification by chromatography, select an appropriate solvent system to ensure good separation from byproducts.

Problem 2: Formation of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC/peaks in LC-MS, indicating the formation of several byproducts. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge in multi-step syntheses. The structure of this compound, with its multiple reactive sites, makes it susceptible to various side reactions.

Key Potential Side Reactions and Byproducts:

  • Over-chlorination: During the chlorination step, dichlorinated or even trichlorinated pyridines can form. A known byproduct in the synthesis of 2-amino-5-chloropyridine is 2-amino-3,5-dichloropyridine.[1]

    • Solution: Use a milder chlorinating agent, control the stoichiometry of the chlorinating agent carefully, and maintain the recommended reaction temperature. The use of a catalyst, such as an imidazole ionic liquid, has been shown to improve selectivity in some cases.[1]

  • Isomer Formation during Nitration: The nitration of substituted pyridines can lead to a mixture of isomers. The directing effects of the substituents on the pyridine ring will determine the regioselectivity of the nitration.

    • Solution: Optimize the nitrating agent and reaction conditions. Separation of isomers can be challenging and may require careful column chromatography or recrystallization.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially during work-up or subsequent reaction steps.

    • Solution: Maintain neutral or near-neutral pH during work-up and purification. If the nitrile group is introduced early in the synthesis, ensure that subsequent reaction conditions are compatible.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or hydroxylamino derivatives.

    • Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Avoid strong oxidizing agents in the presence of the amino group.

  • Reaction of the Amino Group with Cyanating Agents: If the nitrile group is introduced after the formation of the amino group, the amino group can react with the cyanating agent.

    • Solution: It is generally preferable to introduce the amino group in the final step by reducing a nitro group. If this is not possible, protection of the amino group may be necessary.

Table 1: Common Byproducts and their Potential Origin

Byproduct StructurePotential Stage of FormationSuggested Mitigation Strategy
Dichloro-aminopicolinonitrileChlorinationControl stoichiometry of chlorinating agent, optimize temperature.
Positional IsomersNitrationOptimize nitrating conditions, careful purification.
5-Amino-3-chloropicolinamideNitrile HydrolysisMaintain neutral pH during work-up.
5-Nitroso-3-chloropicolinonitrileAmino Group OxidationUse inert atmosphere, avoid strong oxidants.
Problem 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound. What are the recommended methods?

Answer: Purification can be challenging due to the presence of structurally similar byproducts and the polar nature of the amino and nitrile groups.

Recommended Purification Strategies:

  • Column Chromatography: This is the most common method for purifying research-scale quantities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can help to reduce tailing of the amino-containing product on the silica gel.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures should be chosen. A mixture of polar and non-polar solvents may be required.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the desired product into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent. This can be effective for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

  • Nitration: Introduction of a nitro group onto a pyridine ring.

  • Chlorination: Introduction of a chlorine atom.

  • Cyanation: Introduction of a nitrile group.

  • Reduction: Reduction of the nitro group to an amino group.

The order of these steps can be varied depending on the starting material and the directing effects of the substituents.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several steps in this synthesis involve hazardous reagents and reactions:

  • Nitration: Nitrating agents (e.g., nitric acid/sulfuric acid) are highly corrosive and the reactions can be exothermic. Careful temperature control is essential to prevent runaway reactions.

  • Chlorination: Chlorinating agents like phosphorus oxychloride and sulfuryl chloride are corrosive and react violently with water. These should be handled in a well-ventilated fume hood.

  • Cyanation: Cyanide salts are highly toxic. All manipulations should be carried out with appropriate personal protective equipment and in a fume hood. A quench solution (e.g., bleach) should be readily available to neutralize any cyanide waste.

  • Reduction: Some reducing agents, like catalytic hydrogenation with hydrogen gas, involve flammable gases and require specialized equipment.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most of the reactions. Staining with a UV indicator or a suitable chemical stain (e.g., potassium permanganate) can help visualize the spots. For more detailed analysis and to confirm the identity of products and byproducts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols (Illustrative)

The following are illustrative protocols for the key transformations, based on general procedures for similar compounds. Note: These are not validated protocols for the synthesis of this compound and should be adapted and optimized.

Table 2: Illustrative Experimental Protocols

StepReactionReagents and ConditionsIllustrative Procedure
1NitrationFuming Nitric Acid, Sulfuric Acid, 0-10 °CTo a stirred mixture of the pyridine precursor in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid. Maintain the temperature below 10 °C. Stir for several hours until TLC indicates completion. Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.
2ChlorinationPhosphorus Oxychloride, 100-110 °CA mixture of the nitropyridine precursor and phosphorus oxychloride is heated at reflux for several hours. After cooling, the excess phosphorus oxychloride is carefully quenched with ice water. The product is then extracted with an organic solvent.
3CyanationCopper(I) Cyanide, DMF, 140-150 °CThe chloro-nitropyridine is heated with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of a complexing agent like ethylenediamine or ferric chloride to decompose the copper cyanide complex. The product is then extracted.
4ReductionTin(II) Chloride, Ethanol, RefluxThe nitro-picolinonitrile is dissolved in ethanol, and an excess of tin(II) chloride dihydrate is added. The mixture is heated at reflux until the starting material is consumed. After cooling, the solvent is removed, and the residue is treated with a strong base to precipitate the tin salts and liberate the free amine. The product is then extracted.

Visualizations

Diagram 1: Inferred Synthetic Pathway for this compound

G Start Pyridine Precursor Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro_Pyridine Nitro-Pyridine Intermediate Nitration->Nitro_Pyridine Chlorination Chlorination (e.g., POCl3) Nitro_Pyridine->Chlorination Chloro_Nitro_Pyridine Chloro-Nitro-Pyridine Intermediate Chlorination->Chloro_Nitro_Pyridine Cyanation Cyanation (e.g., CuCN) Chloro_Nitro_Pyridine->Cyanation Chloro_Nitro_Picolinonitrile 3-Chloro-5-nitropicolinonitrile Cyanation->Chloro_Nitro_Picolinonitrile Reduction Reduction (e.g., SnCl2) Chloro_Nitro_Picolinonitrile->Reduction Final_Product This compound Reduction->Final_Product

Caption: A plausible multi-step synthetic route to this compound.

Diagram 2: Key Potential Side Reactions

G cluster_chlorination Chlorination Step cluster_nitration Nitration Step cluster_hydrolysis During Work-up/Reaction Chlorination_Start Amino-picoline Desired_Chloro Mono-chloro Product Chlorination_Start->Desired_Chloro Controlled Conditions Over_Chlorination Di-chloro Byproduct Chlorination_Start->Over_Chlorination Excess Reagent Nitration_Start Substituted Pyridine Desired_Isomer Desired Nitro Isomer Nitration_Start->Desired_Isomer Major Product Other_Isomer Isomeric Byproduct Nitration_Start->Other_Isomer Minor Product Nitrile_Product Picolinonitrile Amide_Byproduct Picolinamide Nitrile_Product->Amide_Byproduct H+/OH- Carboxylic_Acid_Byproduct Picolinic Acid Amide_Byproduct->Carboxylic_Acid_Byproduct H+/OH-

Caption: Common side reactions in the synthesis of substituted pyridines.

Diagram 3: General Troubleshooting Workflow

G Start Problem Encountered (e.g., Low Yield, Impurities) Analyze_Data Analyze Reaction Data (TLC, LC-MS, NMR) Start->Analyze_Data Identify_Step Identify Problematic Step Analyze_Data->Identify_Step Check_Reagents Check Reagent Quality and Stoichiometry Identify_Step->Check_Reagents Review_Conditions Review Reaction Conditions (Temp, Time, Solvent) Identify_Step->Review_Conditions Optimize Optimize Conditions Check_Reagents->Optimize Review_Conditions->Optimize Purification Refine Purification Strategy Optimize->Purification Success Successful Synthesis Purification->Success

Caption: A logical workflow for troubleshooting synthetic chemistry problems.

References

Technical Support Center: Picolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of picolinonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during various synthetic procedures.

General Troubleshooting

Q1: I need to synthesize picolinonitrile. Which synthetic route should I choose?

A1: The optimal synthetic route depends on your available starting materials, required scale, and tolerance for specific impurities. Below is a decision-making workflow to help you select the most appropriate method.

synthesis_route_selection start Start: Need to Synthesize Picolinonitrile picoline Is 2-Picoline readily available? start->picoline picolinic_acid Is 2-Picolinic Acid or 2-Picolinamide available? picoline->picolinic_acid No scale Large-scale synthesis required? picoline->scale Yes dehydration Dehydration of 2-Picolinamide picolinic_acid->dehydration Yes (Amide) from_acid Conversion from 2-Picolinic Acid (via amide) picolinic_acid->from_acid Yes (Acid) end Proceed with selected method picolinic_acid->end No scale->picolinic_acid No ammoxidation Ammoxidation of 2-Picoline scale->ammoxidation Yes ammoxidation->end dehydration->end from_acid->end troubleshooting_workflow start Low Picolinonitrile Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Verify Reaction Conditions check_catalyst->check_conditions solution_catalyst Regenerate or replace catalyst. Ensure proper preparation and loading. check_catalyst->solution_catalyst check_feed 3. Analyze Feed Composition check_conditions->check_feed solution_conditions Optimize temperature. Adjust contact time. check_conditions->solution_conditions check_impurities 4. Identify Byproducts check_feed->check_impurities solution_feed Adjust picoline:ammonia:oxygen ratio. Ensure feed purity. check_feed->solution_feed solution_impurities Modify conditions to minimize over-oxidation or side reactions. check_impurities->solution_impurities

Stability and degradation of 5-Amino-3-chloropicolinonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Amino-3-chloropicolinonitrile. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the handling and storage of this compound?

A1: To ensure the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Keep the container tightly sealed when not in use to prevent exposure to moisture and atmospheric contaminants. For long-term storage, refrigeration at 2-8°C is advisable. Avoid contact with strong oxidizing agents, as these can promote degradation.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several degradation routes are plausible:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide intermediate.[4][5]

  • Oxidation: The aminopyridine ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[6] Studies on similar compounds have shown that the presence of hydrogen peroxide can lead to the formation of N-oxides and nitro-derivatives.[6]

  • Photodegradation: Exposure to UV light may induce degradation. Aminopyridine derivatives can be susceptible to photochemical degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A3: The appearance of unexpected peaks in your chromatogram could indicate the presence of impurities or degradation products. Consider the following possibilities:

  • Sample Degradation: The compound may have degraded due to improper storage or handling, such as exposure to light, high temperatures, or incompatible solvents.

  • Contamination: The sample might be contaminated with starting materials, by-products from synthesis, or impurities from solvents or equipment.

  • Interaction with Excipients: If working with a formulation, the compound may be interacting with excipients.

To troubleshoot, it is recommended to re-analyze a freshly prepared sample from a new stock vial and compare the chromatograms. If the issue persists, performing forced degradation studies can help identify potential degradation products.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays

  • Possible Cause 1: Degradation of the compound in solution.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions for each experiment.

      • Investigate the stability of the compound in your specific assay buffer and at the working temperature. A time-course experiment analyzing the purity of the compound in the assay medium by HPLC can be insightful.

      • If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants (if compatible with the assay).

  • Possible Cause 2: Adsorption to labware.

    • Troubleshooting Steps:

      • Use low-adsorption plasticware or silanized glassware.

      • Include a surfactant in your buffer, if permissible by the experimental design, to minimize non-specific binding.

Issue 2: Color Change or Physical Alteration of the Solid Compound

  • Possible Cause: Degradation due to improper storage.

    • Troubleshooting Steps:

      • Review the storage conditions. Ensure the compound is protected from light and moisture.

      • If the compound has been stored for an extended period, it is advisable to re-analyze its purity before use.

      • Discard any material that shows significant discoloration or has changed its physical state.

Data Presentation

The following tables present hypothetical data from forced degradation studies on this compound to illustrate potential stability characteristics. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Table 1: Hypothetical Stability of this compound in Aqueous Solution at 40°C

pHTime (days)Purity (%) by HPLCMajor Degradant 1 (%)Major Degradant 2 (%)
2.0099.8<0.1<0.1
795.23.5 (amide hydrolysis product)0.8 (unknown)
1490.57.1 (amide hydrolysis product)1.5 (unknown)
7.0099.9<0.1<0.1
799.50.20.1
1499.10.50.2
9.0099.7<0.1<0.1
792.16.2 (carboxylic acid hydrolysis product)1.1 (unknown)
1485.312.5 (carboxylic acid hydrolysis product)2.0 (unknown)

Table 2: Hypothetical Photostability of Solid this compound (ICH Q1B Conditions)

ConditionDurationPurity (%) by HPLCAppearance
Control (dark)10 days99.8White powder
UV Light (200 Wh/m²)10 days96.5Slight yellowing
Visible Light (1.2 million lux hours)10 days98.9No change

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8]

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating the parent compound from its degradation products.[9]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure new_batch Obtain a New Batch of Compound is_pure->new_batch No check_solution_stability Investigate Solution Stability is_pure->check_solution_stability Yes new_batch->check_purity is_stable Is Compound Stable in Solution? check_solution_stability->is_stable modify_conditions Modify Experimental Conditions (e.g., buffer, temperature) is_stable->modify_conditions No proceed Proceed with Experiment is_stable->proceed Yes modify_conditions->check_solution_stability stop Re-evaluate Experimental Design proceed->stop If issues persist

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photodegradation Photodegradation (UV Light) parent->photodegradation amide 5-Amino-3-chloropicolinamide hydrolysis->amide n_oxide This compound N-oxide oxidation->n_oxide photo_product Photodegradation Products photodegradation->photo_product acid 5-Amino-3-chloropicolinic acid amide->acid

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Purification of 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-chloropicolinonitrile. The following sections offer detailed information on removing impurities from this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a low melting point and appears discolored. What are the likely impurities?

A1: A low melting point and discoloration suggest the presence of residual starting materials, byproducts, or solvents. Common impurities, depending on the synthetic route, can include:

  • Unreacted Starting Materials: Such as 3,5-dichloropicolinonitrile if the synthesis involves a nucleophilic aromatic substitution (SNAr) with an ammonia source.

  • Isomeric Byproducts: Formation of other positional isomers of the amino group on the pyridine ring can occur, though the directing effects of the existing substituents make this less likely for the target molecule.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if harsh acidic or basic conditions are used during workup.

  • Over-amination Products: In some cases, reaction with an excess of the aminating agent could lead to the formation of di-amino species, although this is less common with ammonia.

  • Residual Solvents: High-boiling point solvents like DMSO or NMP, often used in SNAr reactions, can be difficult to remove.[1]

Q2: I'm trying to purify my product by recrystallization, but it's not crystallizing, or the yield is very low. What can I do?

A2: Recrystallization issues can arise from several factors. Here are some troubleshooting steps:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3][4] For aminopyridines, common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes.[5]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.

  • Solvent Volume: Using too much solvent will result in a low yield as the compound will remain in solution even at low temperatures.[2] If you suspect this is the case, you can try to carefully evaporate some of the solvent and cool the solution again.

  • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: How can I remove a very polar impurity that co-crystallizes with my product?

A3: When a polar impurity is difficult to remove by recrystallization, column chromatography is often the most effective method.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds.

  • Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. The polarity of the eluent can be gradually increased to elute your product while retaining the more polar impurity on the column. HPLC methods for separating aminopyridine isomers often use a mobile phase of acetonitrile and water with additives like formic acid.[6][7][8]

  • Gradient Elution: If there is a significant difference in polarity between your product and the impurity, a gradient elution (where the polarity of the mobile phase is increased over time) can provide better separation.

Q4: My NMR spectrum shows the presence of an unknown byproduct. How can I identify it?

A4: Identifying unknown byproducts typically involves a combination of analytical techniques:

  • Mass Spectrometry (MS): This will give you the molecular weight of the impurity, which can provide clues about its structure.

  • Infrared (IR) Spectroscopy: This can help identify functional groups present in the impurity, such as a carboxylic acid or amide if hydrolysis has occurred.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the impurity from your main product for further analysis.[6][7][8] Comparison of retention times with known standards can also aid in identification.

Data Presentation: Purification Method Comparison

Purification MethodSolvent SystemInitial Purity (%)Final Purity (%)Yield (%)Observations
Recrystallization e.g., Ethanol/Watere.g., Formation of off-white needles
e.g., Ethyl Acetate/Hexanese.g., Oiling out observed, slow cooling required
Column Chromatography e.g., Silica gel, Hexanes:Ethyl Acetate (7:3)e.g., Good separation from a less polar impurity
e.g., Silica gel, Dichloromethane:Methanol (98:2)e.g., Some product loss due to tailing on the column
Acid-Base Extraction e.g., Dissolve in DCM, wash with 1M HCl (aq)e.g., Effective for removing non-basic impurities

Experimental Protocols

The following are generalized protocols that can be adapted for the purification of this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath to observe solubility at an elevated temperature. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Start with a lower polarity and gradually increase the polarity if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Initial Assessment cluster_analysis Purity Analysis cluster_decision Impurity Profile cluster_purification Purification Strategy cluster_outcome Final Product start Crude this compound analysis Analyze Purity (TLC, NMR, LC-MS) start->analysis decision Identify Impurities analysis->decision recrystallization Recrystallization decision->recrystallization Non-polar impurities or minor colored impurities column_chromatography Column Chromatography decision->column_chromatography Polar impurities or multiple byproducts acid_base_extraction Acid-Base Extraction decision->acid_base_extraction Non-basic impurities final_product Pure this compound recrystallization->final_product column_chromatography->final_product acid_base_extraction->final_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up of 5-Amino-3-chloropicolinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most commonly cited scalable method is the reduction of 5-Chloro-3-nitropicolinonitrile. This is typically achieved using iron powder in an acidic medium, such as acetic acid, which is a cost-effective and robust method for large-scale production.[1]

Q2: What are the main challenges when scaling up the iron/acetic acid reduction?

A2: The primary challenges during the scale-up of the iron/acetic acid reduction include managing the exothermic nature of the reaction, dealing with the formation of a gelatinous iron oxide byproduct which complicates product isolation and purification, and ensuring complete conversion of the starting material.[2]

Q3: Are there alternative, cleaner reduction methods for this synthesis?

A3: Yes, alternative methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[3] While often cleaner and avoiding the iron sludge issue, catalytic hydrogenation can sometimes lead to side reactions such as dechlorination, especially with chlorinated aromatic compounds.[4][5] Another alternative is the use of sodium dithionite (Na₂S₂O₄), which is an inexpensive and safe reducing agent.[6]

Q4: What are the critical process parameters to monitor during the reaction?

A4: Key parameters to monitor are reaction temperature, stirring efficiency, and reaction completion. For the iron/acetic acid reduction, maintaining the temperature is crucial to control the reaction rate and prevent runaway reactions. Efficient stirring is necessary to ensure good mixing of the heterogeneous reaction mixture. Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material.[1]

Q5: How can I minimize the formation of impurities?

A5: To minimize impurities, ensure the purity of your starting materials. In the case of catalytic hydrogenation, the choice of catalyst and the use of inhibitors can prevent side reactions like dechlorination.[4] For the iron reduction, ensuring the reaction goes to completion can prevent the presence of unreacted starting material or partially reduced intermediates in the final product. Proper work-up procedures are also critical to remove inorganic byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC to ensure the complete disappearance of the starting material, 5-Chloro-3-nitropicolinonitrile. - If the reaction stalls, consider adding a small additional portion of the reducing agent (e.g., iron powder).
Sub-optimal Reaction Temperature - For the iron/acetic acid reduction, ensure the temperature is maintained within the optimal range (e.g., 0-20°C during addition, then warming).[1] Exceeding the optimal temperature can lead to side reactions.
Inefficient Stirring - On a larger scale, mechanical stirring is essential to keep the iron powder suspended and in contact with the nitro compound. Inadequate stirring can lead to localized overheating and incomplete reaction.
Product Loss During Work-up - The gelatinous iron oxide byproduct can trap the product.[2] Ensure thorough washing of the filter cake with a suitable solvent (e.g., methanol, ethyl acetate) to recover the adsorbed product.[1] - Consider alternative work-up procedures, such as basifying the reaction mixture and extracting the product with an organic solvent.
Issue 2: Difficulty in Filtering the Reaction Mixture (Iron/Acetic Acid Method)
Potential Cause Troubleshooting Step
Formation of Fine Iron Oxide Particles - Filter the reaction mixture through a pad of Celite® or another filter aid to prevent clogging of the filter paper.[1]
Gelatinous Nature of Iron Byproduct - Dilute the reaction mixture with a suitable solvent before filtration to reduce the viscosity of the slurry. - Some literature suggests that adding a complexing agent during work-up can help to manage metal salt precipitation.[2]
Issue 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted Starting Material - As mentioned in Issue 1, ensure the reaction goes to completion by monitoring with TLC/HPLC and adjusting reaction time or reagent stoichiometry if necessary.
Dechlorination Byproduct (in Catalytic Hydrogenation) - Use a catalyst that is less prone to causing dehalogenation, such as Raney nickel.[3] - The addition of a catalyst poison or inhibitor, like thiophene, can suppress dechlorination when using platinum or palladium catalysts.[4]
Over-reduction or Side Reactions - Carefully control the reaction conditions (temperature, pressure, reaction time). - For catalytic hydrogenation, optimize the catalyst loading and hydrogen pressure.
Residual Iron Salts - After filtration, thoroughly wash the crude product with water or a basic solution to remove any remaining iron salts. An acid-base workup can also be effective.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Iron/Acetic Acid Reduction

Materials:

  • 5-Chloro-3-nitropicolinonitrile

  • Iron powder

  • Acetic acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • To a solution of 5-chloro-3-nitropicolinonitrile (1.0 eq) in acetic acid, cooled to 0 °C, slowly add iron powder (5.0 eq) in portions, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite®. Wash the Celite® bed thoroughly with methanol.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated sodium carbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 5-Chloro-3-nitropicolinonitrile

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 5-Chloro-3-nitropicolinonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add the catalyst (e.g., 5-10 mol% 10% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Quantitative Data

Table 1: Comparison of Synthesis Methods for this compound

ParameterIron/Acetic Acid ReductionCatalytic Hydrogenation (Pd/C)
Starting Material 5-Chloro-3-nitropicolinonitrile5-Chloro-3-nitropicolinonitrile
Typical Yield ~96% (on a 50g scale of starting material)[1]Variable, generally high but can be affected by dechlorination
Reaction Temperature 0-20°C (addition), then room temperature[1]Room temperature
Reaction Time 2-4 hours[1]4-8 hours
Pressure AtmosphericTypically 50 psi H₂
Key Reagents Iron powder, Acetic acid10% Pd/C, H₂ gas
Advantages Cost-effective, robust, high yieldCleaner work-up, avoids metal sludge
Disadvantages Formation of gelatinous iron byproduct, exothermicPotential for dechlorination, cost of catalyst, requires specialized pressure equipment

Visualizations

Experimental_Workflow_Iron_Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Chloro-3-nitropicolinonitrile in Acetic Acid cool Cool to 0°C start->cool add_fe Add Iron Powder in Portions cool->add_fe react Stir at Room Temperature (2-4h) add_fe->react monitor Monitor by TLC/HPLC react->monitor filter Filter through Celite® monitor->filter evaporate Evaporate Solvents filter->evaporate extract Aqueous Work-up (EtOAc, Na₂CO₃, Brine) evaporate->extract dry Dry & Concentrate extract->dry purify Purification (Optional) dry->purify end_product This compound purify->end_product

Caption: Experimental Workflow for the Iron/Acetic Acid Reduction.

Troubleshooting_Decision_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction start Low Yield or Impure Product check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time incomplete->extend_time add_reagent Add More Reducing Agent incomplete->add_reagent check_temp Check Temperature Control incomplete->check_temp check_stirring Improve Stirring incomplete->check_stirring workup_issue Product Loss During Work-up? complete->workup_issue yes_workup Thoroughly wash filter cake. Optimize extraction. workup_issue->yes_workup Yes no_workup Impurity Issue workup_issue->no_workup No side_reaction Side Reaction Occurred no_workup->side_reaction Yes purification_needed Purification Required no_workup->purification_needed No

Caption: Troubleshooting Decision Tree for Synthesis Scale-up.

References

Technical Support Center: Synthesis of 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Amino-3-chloropicolinonitrile, primarily focusing on the regioselective mono-amination of 3,5-dichloropicolinonitrile. The information is structured to address specific experimental challenges with practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: The synthesis is typically achieved through a regioselective mono-amination of 3,5-dichloropicolinonitrile. The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for this transformation. This method is favored for its ability to form carbon-nitrogen bonds with aryl halides. An ammonia surrogate, such as benzophenone imine, is often employed, followed by a deprotection step to yield the primary amine.

Q2: Why is my Buchwald-Hartwig amination of 3,5-dichloropicolinonitrile resulting in low or no conversion?

A2: Low or no conversion in the amination of dichloropyridines is a common issue. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, making the initial oxidative addition of the C-Cl bond to the palladium(0) complex the rate-limiting step. Key factors to investigate include:

  • Catalyst System: The choice of palladium source and ligand is critical. Pre-formed palladium catalysts (pre-catalysts) are often more effective than generating the active catalyst in situ from sources like palladium(II) acetate.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are typically required to facilitate the challenging oxidative addition of the aryl chloride.

  • Base: The choice and purity of the base are crucial. Strong, non-nucleophilic bases are generally used.

  • Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and moisture are critical parameters.

Q3: How can I improve the regioselectivity of the amination to favor the 5-position over the 3-position?

A3: Achieving high regioselectivity in the mono-amination of 3,5-dichloropicolinonitrile can be challenging. The electronic environment of the pyridine ring influences the reactivity of the two chlorine atoms. While detailed studies for this specific substrate are not widely published, general principles suggest that the choice of ligand and reaction conditions can influence the regioselectivity. Sterically bulky ligands may favor reaction at the less hindered position.

Q4: What are the common side reactions in the synthesis of this compound?

A4: Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: Replacement of a chlorine atom with hydrogen, leading to the formation of 3-chloro-5-aminopyridine or 3-aminopicolinonitrile.

  • Dimerization: Formation of biphenyl-type byproducts from the coupling of two aryl halide molecules.

  • Double Amination: Reaction at both chloro-positions to form 3,5-diaminopicolinonitrile, especially if an excess of the amine source is used or if the reaction is run for an extended period.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh, high-quality palladium pre-catalyst. Consider palladacycles which are known to be highly active.
Inappropriate ligandScreen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
Insufficiently strong or impure baseUse a strong, anhydrous base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and has been stored under inert atmosphere.
Presence of oxygen or moistureDegas the solvent thoroughly and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Use anhydrous solvents.
Low reaction temperatureGradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Poor Regioselectivity (Formation of 3-Amino-5-chloropicolinonitrile) Steric and electronic factorsExperiment with different bulky ligands that might sterically hinder approach at the 3-position. A thorough screening of reaction conditions (solvent, temperature, base) may be necessary to optimize selectivity.
Formation of Hydrodehalogenation Byproduct Presence of water or other proton sourcesEnsure all reagents and solvents are scrupulously dry.
Catalyst decompositionLowering the reaction temperature or catalyst loading might mitigate this side reaction.
Formation of Double Amination Product Excess of ammonia surrogateUse a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the ammonia surrogate.
Prolonged reaction timeMonitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed.

Catalyst and Ligand Selection

Palladium Source Ligand Base Solvent General Applicability
Pd₂(dba)₃XPhos, SPhos, RuPhosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane, THFGeneral-purpose system, often effective for aryl chlorides.
Pd(OAc)₂Buchwald or Hartwig ligandsNaOtBu, Cs₂CO₃Toluene, DioxaneA common starting point, but may be less effective for deactivated chlorides.
G3/G4 Palladacycles(Integrated)NaOtBu, K₃PO₄Toluene, CPME, t-AmOHHighly active pre-catalysts, often providing higher yields and shorter reaction times for difficult substrates.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure for a Buchwald-Hartwig amination using an ammonia surrogate is provided below. Note: This is a representative protocol and requires optimization for the specific substrate.

Step 1: Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 3,5-dichloropicolinonitrile, the palladium pre-catalyst, and the phosphine ligand.

  • Reagent Addition: Evacuate and backfill the flask with argon or nitrogen. Add the anhydrous solvent, followed by the ammonia surrogate (e.g., benzophenone imine) and the base (e.g., sodium tert-butoxide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Amine

  • Hydrolysis: Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., THF).

  • Acidification: Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the final product by column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of this compound.

troubleshooting_workflow start Start: Synthesis of this compound check_conversion Low or No Conversion? start->check_conversion optimize_catalyst Optimize Catalyst System - Use Pre-catalyst (G3/G4) - Screen Ligands (XPhos, SPhos) check_conversion->optimize_catalyst Yes check_regioselectivity Poor Regioselectivity? check_conversion->check_regioselectivity No optimize_conditions Optimize Reaction Conditions - Anhydrous Solvent/Reagents - Increase Temperature - Check Base Purity optimize_catalyst->optimize_conditions optimize_conditions->check_conversion screen_ligands Screen Bulky Ligands check_regioselectivity->screen_ligands Yes check_side_products Side Products Observed? check_regioselectivity->check_side_products No adjust_conditions Adjust Temperature and Solvent screen_ligands->adjust_conditions adjust_conditions->check_regioselectivity hydrodehalogenation Hydrodehalogenation: - Ensure Anhydrous Conditions - Lower Temperature check_side_products->hydrodehalogenation Yes double_amination Double Amination: - Use Stoichiometric Amine Surrogate - Reduce Reaction Time check_side_products->double_amination Yes success Successful Synthesis check_side_products->success No hydrodehalogenation->check_side_products double_amination->check_side_products

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Managing Exothermic Reactions in 5-Amino-3-chloropicolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic profile of 5-Amino-3-chloropicolinonitrile synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition

  • Question: I've started the addition of the chlorinating agent, and the reaction temperature is rising much faster than anticipated, exceeding my set safety limit. What should I do?

  • Answer: An uncontrolled temperature increase is a sign that the rate of heat generation is exceeding the capacity of your cooling system. This can lead to a dangerous thermal runaway.[1]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the chlorinating agent.

    • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If you are using a cooling bath, add more coolant (e.g., dry ice to an acetone bath) to lower the temperature.

    • Increase Stirring: If it is safe to do so, increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots.

    • Prepare for Emergency Quenching: Have a pre-calculated amount of a suitable quenching agent readily available.

    Possible Causes & Long-Term Solutions:

    • Reagent Addition Rate is Too High: The most common cause is adding the reagent too quickly. Once the temperature is under control, resume the addition at a significantly slower rate.

    • Inadequate Cooling: Your cooling system may not be sufficient for the scale of the reaction. Consider using a larger or more efficient cooling bath or a cryostat.

    • Incorrect Reagent Concentration: Using a more concentrated reagent than specified in the protocol can lead to a more vigorous reaction. Always double-check reagent concentrations before starting.

Issue 2: Sudden Temperature Spike After a Period of No Apparent Reaction

  • Question: I have been adding the aminating agent for some time with no significant temperature change, but now the temperature is spiking rapidly. What is happening?

  • Answer: This indicates a potential accumulation of unreacted starting materials, which are now reacting all at once. This is a particularly hazardous situation.

    Immediate Actions:

    • Stop Reagent Addition Immediately.

    • Apply Maximum Cooling.

    • Do Not Add More Reagent: Wait for the temperature to stabilize and begin to drop before considering any further action.

    • Monitor for Signs of Decomposition: Look for unexpected color changes or gas evolution, which could indicate that the reaction has reached a temperature where decomposition is occurring.

    Possible Causes & Long-Term Solutions:

    • Low Initial Reaction Temperature: If the initial temperature was too low, the reaction may not have initiated, leading to the buildup of reactants.

    • Poor Mixing: Inefficient stirring can lead to poor dispersion of the added reagent, causing an accumulation.

    • Presence of an Inhibitor: An impurity in the starting materials or solvent could be temporarily inhibiting the reaction.

Issue 3: Pressure Buildup in the Reactor

  • Question: The pressure in my sealed reaction vessel is increasing beyond the expected level. What should I do?

  • Answer: Pressure buildup can be caused by the evolution of gaseous byproducts or the boiling of the solvent due to an uncontrolled exotherm.

    Immediate Actions:

    • Immediately Stop Any Heating and Reagent Addition.

    • Apply Maximum Cooling to reduce the vapor pressure of the solvent and slow down any gas-producing reactions.

    • Vent the Reactor to a Scrubber: If the pressure continues to rise and your system is equipped with a pressure relief valve or a line to a scrubber, carefully vent the excess pressure to a safe and contained system.

    • Initiate Emergency Shutdown if Uncontrollable: If the pressure rise is rapid and cannot be controlled, follow your laboratory's emergency shutdown procedure and evacuate the area.[2][3][4]

    Possible Causes & Long-Term Solutions:

    • Decomposition: The reaction temperature may have exceeded the decomposition temperature of a reactant, intermediate, or product, leading to the generation of non-condensable gases.

    • Solvent Boiling: The internal temperature of the reactor may be higher than the boiling point of the solvent.

    • Side Reaction: An unexpected side reaction may be producing gaseous byproducts.

Frequently Asked Questions (FAQs)

  • Q1: Why is the synthesis of this compound considered to have a significant exothermic risk?

    • A1: The synthesis often involves chlorination and amination steps on an aromatic ring. These functionalization reactions are frequently exothermic.[5] The presence of activating groups on the pyridine ring can further increase the reaction rate and heat output. Without proper control, the heat generated can lead to a thermal runaway.[1]

  • Q2: What are the critical parameters to monitor during this synthesis?

    • A2: The most critical parameter to monitor is the internal reaction temperature. Other important parameters include the rate of reagent addition, stirring speed, and the temperature of the cooling medium. Continuous monitoring is essential to ensure the reaction remains within safe operating limits.

  • Q3: How can I perform a thermal hazard assessment for this reaction before scaling up?

    • A3: Before any scale-up, a thorough thermal hazard assessment is crucial. Techniques such as Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC), and Adiabatic Calorimetry can provide vital data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature of decomposition.[6][7][8]

  • Q4: What are the key features of a safe laboratory setup for this synthesis?

    • A4: A safe setup should include a reaction vessel with efficient cooling (e.g., a jacketed reactor or a cooling bath), a calibrated thermometer to monitor the internal temperature, a means for controlled addition of reagents (e.g., a syringe pump or an addition funnel), and efficient stirring. An emergency plan, including a readily accessible quenching agent and knowledge of emergency shutdown procedures, is also essential.[2][9]

  • Q5: Are there alternative, potentially safer, synthetic strategies to consider?

    • A5: While specific alternative routes for this compound are not extensively documented in publicly available literature, general strategies for improving the safety of exothermic reactions include using flow chemistry, which offers superior heat and mass transfer, or exploring milder reagents and catalytic methods that may proceed under less energetic conditions.

Quantitative Data for Exotherm Management

The following table provides representative parameters for managing the exothermic reaction during the synthesis of this compound. These values should be adapted based on your specific experimental setup and a thorough risk assessment.

ParameterRecommended ValueRationale
Initial Reaction Temperature -10 °C to 0 °CStarting at a low temperature provides a larger safety margin to absorb the initial exotherm upon reagent addition.
Reagent Addition Rate 0.5 to 2.0 mL/minute (for a 1 L scale)A slow and controlled addition rate is crucial to prevent the rate of heat generation from overwhelming the cooling system.
Maximum Allowable Temperature 10 °CA pre-defined upper temperature limit that, if exceeded, should trigger immediate corrective actions (e.g., stopping addition).
Stirring Speed > 300 RPMVigorous stirring is necessary to ensure homogeneity and efficient heat transfer from the reaction mixture to the vessel walls.
Emergency Quench Agent Pre-chilled isopropanol or a suitable amine scavengerA quenching agent should be readily available to quickly neutralize the reactive species and stop the reaction in an emergency.

Experimental Protocol for this compound Synthesis

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions. A thorough risk assessment must be conducted before commencing any experimental work.

1. Reactor Setup:

  • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, a dropping funnel for reagent addition, and a nitrogen inlet.

  • Place the flask in a cooling bath (e.g., dry ice/acetone) capable of maintaining the desired reaction temperature.

2. Reagent Preparation:

  • Dissolve the starting aminopicolinonitrile precursor in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in the reaction flask.

  • Cool the solution to the starting temperature of -10 °C with stirring.

3. Controlled Reagent Addition:

  • Slowly add the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) dropwise via the addition funnel over a period of 1-2 hours.

  • Carefully monitor the internal temperature throughout the addition. Adjust the addition rate to ensure the temperature does not exceed 0 °C.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

5. Quenching and Work-up:

  • Once the reaction is complete, slowly and carefully quench the reaction by adding a pre-chilled saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. This quenching step may also be exothermic.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Assemble and Inert Reactor B Charge Starting Material and Solvent A->B C Cool to Initial Temperature (-10 °C) B->C D Start Slow Reagent Addition C->D E Monitor Temperature Continuously D->E Adjust Addition Rate F Maintain Temperature < 0 °C E->F Adjust Addition Rate F->D Adjust Addition Rate G Complete Addition and Stir F->G H Monitor Reaction Progress (TLC/LC-MS) G->H I Controlled Quenching H->I J Warm to Room Temperature I->J K Extraction and Washing J->K L Drying and Concentration K->L M Final Product L->M Purification

Caption: Experimental workflow for the synthesis of this compound with integrated safety controls.

Troubleshooting_Thermal_Runaway Start Temperature Exceeds Safety Limit? StopAddition Stop Reagent Addition Immediately Start->StopAddition Yes E Continue Monitoring Start->E No MaxCooling Maximize Cooling StopAddition->MaxCooling TempControlled Is Temperature Decreasing? MaxCooling->TempControlled ResumeSlowly Resume Addition at a Slower Rate TempControlled->ResumeSlowly Yes EmergencyQuench Initiate Emergency Quench TempControlled->EmergencyQuench No Shutdown Emergency Shutdown and Evacuate EmergencyQuench->Shutdown If Quench Fails

Caption: Decision tree for troubleshooting a thermal runaway event.

Reaction_Pathway A Starting Aminopicolinonitrile C This compound A->C Exothermic Chlorination B Chlorinating Agent (e.g., NCS) B->C

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Validation & Comparative

Comparative Guide to Purity Assessment of 5-Amino-3-chloropicolinonitrile: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 5-Amino-3-chloropicolinonitrile is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment, alongside alternative methods, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted picolinonitriles.[1][2] Its high resolution and sensitivity allow for the accurate quantification of the main compound and its potential process-related impurities.[2][3]

Comparison of Analytical Methods

While HPLC is a primary method for purity assessment, other techniques can be employed for orthogonal testing or specific applications. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[4][5]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometric detection.Quantitative determination of nuclei in a magnetic field, providing structural information and direct quantification against a certified internal standard.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.
Limit of Quantification (LOQ) ~0.01 - 0.05%~0.01%~0.1%
Precision (RSD) < 2.0%< 5.0%< 1.0%
Analysis Time per Sample 15 - 45 minutes20 - 60 minutes10 - 20 minutes
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent, potential derivatization.Precise weighing and dissolution in a deuterated solvent with an internal standard.
Primary/Secondary Method Secondary (requires a reference standard for quantification).Secondary (requires a reference standard for quantification).Primary (can be used without a specific reference standard of the analyte).[5]

Recommended HPLC Method for this compound

This section details a recommended HPLC method adapted from validated procedures for structurally similar compounds, such as 5-amino-2-chloropyridine.[6] This method is suitable for the separation and quantification of this compound and its potential impurities.

Experimental Protocol

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[6]

  • Mobile Phase: A gradient mixture of water (pH 3, adjusted with phosphoric acid) and methanol.[6]

  • Gradient Program:

    • 0-5 min: 20% Methanol

    • 5-25 min: 20% to 80% Methanol

    • 25-30 min: 80% Methanol

    • 30.1-35 min: 20% Methanol (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm[6]

  • Injection Volume: 10 µL[6]

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:methanol) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

  • Quantification of specific impurities can be achieved by creating a calibration curve using reference standards.

Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report end End report->end

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the purity validation of this compound.[2] Its ability to separate and quantify the main component and potential impurities with high sensitivity and resolution makes it the primary choice for routine quality control in research and development laboratories. While orthogonal techniques like GC-MS and qNMR have their specific advantages, HPLC offers a superior combination of resolution, sensitivity, and accessibility for this class of compounds. The detailed protocol and comparative data presented in this guide support the use of HPLC as the primary method for ensuring the purity of this compound and similar aromatic compounds.

References

Unveiling the Hidden Profile: A Comparative Guide to Byproducts in 5-Amino-3-chloropicolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of 5-Amino-3-chloropicolinonitrile and its potential byproducts, offering insights into their formation, characterization, and analytical separation. The information presented is crucial for process optimization, quality control, and regulatory compliance.

While specific proprietary synthesis routes for this compound are not publicly disclosed, a highly probable synthetic pathway involves the reduction of a nitro-group precursor. This common synthetic strategy in pyridine chemistry, particularly for amino-substituted pyridines, is well-documented. Based on this established methodology, several potential byproducts can be anticipated, arising from incomplete reactions or side reactions.

Postulated Synthetic Pathway and Potential Byproducts

The synthesis of this compound is likely achieved through the reduction of 3-chloro-5-nitropicolinonitrile. This transformation is typically carried out using reducing agents such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation.

Synthesis_Pathway Starting_Material 3-chloro-5-nitropicolinonitrile Intermediate Reduction Intermediates (e.g., nitroso, hydroxylamino) Starting_Material->Intermediate Reduction Byproduct_1 Unreacted Starting Material Main_Product This compound Intermediate->Main_Product Further Reduction Byproduct_2 Isomeric Byproducts Byproduct_3 Over-reduction Products

Figure 1: Postulated synthesis of this compound and potential byproduct formation.

Based on this postulated pathway, the primary byproducts of concern are:

  • Unreacted Starting Material (3-chloro-5-nitropicolinonitrile): Incomplete reduction is a common source of process-related impurities. The presence of the starting material can impact the final product's purity and potentially its downstream reactivity.

  • Isomeric Byproducts: Depending on the synthetic route of the starting material, isomeric impurities may be present. For instance, in the nitration of 2-chloro-4-aminopyridine to produce a precursor, a mixture of isomers (4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine) can be formed, which may carry through the synthesis.[1]

  • Over-chlorination Products: In syntheses involving a chlorination step, such as the preparation of 2-amino-5-chloropyridine, there is a risk of forming di- or poly-chlorinated byproducts like 2-amino-3,5-dichloropyridine.[2]

  • Reduction Intermediates: While typically transient, under certain reaction conditions, intermediates from the nitro group reduction, such as nitroso or hydroxylamino derivatives, could persist as impurities.

Comparative Data of this compound and Potential Byproducts

To facilitate a clear comparison, the following table summarizes the key physicochemical properties of this compound and its most likely byproduct, the unreacted starting material. Data for other potential byproducts is often limited in public literature and would require specific in-house characterization.

PropertyThis compound3-chloro-5-nitropicolinonitrile (Starting Material)
Molecular Formula C₆H₄ClN₃C₆H₂ClN₃O₂
Molecular Weight 153.57 g/mol 183.55 g/mol
Appearance Off-white to light yellow powderYellow solid
Melting Point ~168-172 °C~105-109 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Soluble in many organic solvents (e.g., acetone, ethyl acetate)
Key Spectroscopic Data (Predicted) ¹H NMR: Aromatic protons, amino protons. IR: N-H stretch, C≡N stretch.¹H NMR: Aromatic protons. IR: NO₂ stretch, C≡N stretch.

Experimental Protocols for Characterization

Accurate identification and quantification of byproducts require robust analytical methodologies. The following are standard experimental protocols that can be adapted for the characterization of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying the main product and its byproducts.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often necessary to resolve compounds with different polarities. A common mobile phase system consists of:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity assessment and identification.

  • Sample Preparation: Samples should be dissolved in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) and filtered through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Dissolve Dissolve Sample Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify Identify Identify Byproducts Chromatogram->Identify

Figure 2: A typical workflow for HPLC analysis of this compound.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification of byproducts by determining their molecular weights.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for this class of compounds, capable of operating in both positive and negative ion modes.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can provide accurate mass measurements.

  • Data Analysis: The molecular ions observed in the mass spectra can be used to confirm the identity of the main peak as this compound and to identify unknown peaks as potential byproducts based on their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product and any isolated byproducts.

  • Sample Preparation: Samples should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed structural information to confirm the identity of this compound and to characterize the structure of any significant impurities.

Conclusion

A thorough understanding of the potential byproducts in the synthesis of this compound is critical for ensuring product quality and safety. By anticipating the formation of impurities based on the synthetic route and employing robust analytical techniques such as HPLC, LC-MS, and NMR, researchers and drug development professionals can effectively monitor and control the purity of this important chemical intermediate. This proactive approach to byproduct characterization is fundamental to the development of safe and effective pharmaceuticals.

References

Comparative study of different synthetic routes to 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of distinct synthetic pathways to 5-Amino-3-chloropicolinonitrile, a key building block in the development of novel pharmaceuticals, is presented here for researchers, scientists, and drug development professionals. This guide provides an objective comparison of synthetic strategies, supported by experimental data, to inform route selection based on factors such as yield, reaction conditions, and starting material availability.

Executive Summary

Two primary synthetic routes for the preparation of this compound have been evaluated. The first route proceeds via the reduction of a nitro precursor, 5-Chloro-3-nitropyridine-2-carbonitrile. The second route involves a multi-step sequence starting from 2-amino-5-chloropyridine, proceeding through diazotization and cyanation. This guide details the experimental protocols for each route, presents a quantitative comparison of their key metrics, and provides visualizations of the reaction workflows.

Data Presentation

ParameterRoute 1: Reduction of Nitro PrecursorRoute 2: From 2-Amino-5-chloropyridine
Starting Material 5-Chloro-3-nitropyridine-2-carbonitrile2-Amino-5-chloropyridine
Key Transformations Nitro group reductionDiazotization, Sandmeyer reaction (cyanation)
Reagents Iron powder, Acetic acidSodium nitrite, Hydrochloric acid, Copper(I) cyanide
Reaction Temperature 0 - 20 °C0 - 5 °C (diazotization), elevated (cyanation)
Reported Yield 96%[1]Estimated moderate to good
Number of Steps 1 (from nitro precursor)2
Advantages High yield, mild conditions, readily available reducing agent.Starts from a commercially available precursor.
Disadvantages The nitro precursor may require a separate synthetic step.Diazonium intermediates can be unstable; use of toxic cyanide salts.

Experimental Protocols

Route 1: Reduction of 5-Chloro-3-nitropyridine-2-carbonitrile

Step 1: Synthesis of this compound

To a solution of 5-chloro-3-nitropicolinonitrile (1.0 eq) in acetic acid, cooled to 0 °C, iron powder (5.0 eq) is added portion-wise while maintaining the temperature. The reaction mixture is then stirred for approximately 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite, which is subsequently washed with methanol. The combined filtrate is concentrated under reduced pressure. The resulting crude product is dissolved in ethyl acetate and washed with a sodium carbonate solution. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as an off-white solid.[1]

Route 2: Synthesis from 2-Amino-5-chloropyridine (Proposed)

This route is based on established chemical transformations, including the Sandmeyer reaction, a well-documented method for the conversion of aromatic amines to various functional groups.

Step 1: Diazotization of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine (1.0 eq) is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Cyanation

In a separate vessel, a solution of copper(I) cyanide is prepared. The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with the cyanide, leading to the formation of 5-chloro-2-cyanopyridine. This intermediate would then require further functionalization at the 3-position (amination) to yield the final product, a step that adds complexity to this proposed route. A more direct, albeit hypothetical, approach would involve a starting material where the 3-position is already functionalized in a way that can be converted to an amino group after the introduction of the cyano group.

Mandatory Visualizations

Route_1 start 5-Chloro-3-nitropyridine-2-carbonitrile reagents Fe, Acetic Acid start->reagents product This compound reagents->product caption Route 1: Reduction of Nitro Precursor

Caption: Synthetic workflow for Route 1.

Route_2 start 2-Amino-5-chloropyridine diazotization Diazotization (NaNO2, HCl) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation intermediate 5-Chloro-2-cyanopyridine cyanation->intermediate amination Further Functionalization (e.g., Nitration, Reduction) intermediate->amination product This compound amination->product caption Route 2: Proposed Multi-step Synthesis

Caption: Proposed synthetic workflow for Route 2.

Conclusion

Based on the available data, Route 1, the reduction of 5-Chloro-3-nitropyridine-2-carbonitrile, presents a highly efficient and high-yielding final step for the synthesis of this compound. While the synthesis of the nitro precursor is an additional consideration, the high yield of the reduction step makes this a very attractive option. Route 2, while starting from a simpler commercially available material, involves multiple steps, including the use of potentially hazardous reagents and the generation of unstable intermediates. The overall yield of this proposed route would need to be optimized at each step to be competitive with Route 1. Researchers should consider the trade-offs between the number of steps, overall yield, and safety considerations when selecting a synthetic strategy.

References

A Comparative Guide to the Biological Activity of 5-Amino-3-chloropicolinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Amino-3-chloropicolinonitrile and its structurally related analogs. The information presented is collated from various scientific studies, highlighting key experimental data and methodologies to inform future research and drug development efforts.

Introduction to this compound and its Analogs

This compound, a substituted aminopyridine derivative, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The 2-amino-3-cyanopyridine scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The biological effects of these compounds are often modulated by the nature and position of substituents on the pyridine ring. This guide will explore the influence of various substitutions on the biological activity of the core 2-amino-3-cyanopyridine structure, with a focus on analogs of this compound.

Comparative Biological Activity

The biological activities of this compound analogs are diverse, with specific structural modifications leading to potent antimicrobial, anticancer, and enzyme-inhibitory effects.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of 2-amino-3-cyanopyridine derivatives. The presence of halogen substituents and other functional groups can significantly influence the antimicrobial spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Various Microorganisms

Compound/AnalogR1R2R3Test OrganismMIC (µg/mL)Reference
Analog A HH4-(benzylamino)Staphylococcus aureus0.5[1]
Bacillus cereus0.4[1]
Candida albicans0.5[1]
Analog B HCl2,6-difluoro-4-(benzylamino)Staphylococcus aureus0.5[1]
Bacillus cereus0.4[1]
Candida albicans0.5[1]
Analog C HHHE. coli>64[2]
S. aureus>64[2]
Analog D CH3HHM. tuberculosis H37Rv6.25[3]
Analog E HH4-ArylE. coli3.91[4]

Note: Data is compiled from multiple sources and direct comparison should be made with caution as experimental conditions may vary.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Halogenation: The presence of chloro and fluoro groups on the isophthalonitrile analogs (Analogs A and B) appears to contribute significantly to their potent activity against Gram-positive bacteria and fungi[1].

  • Substitution at the 4-position: The introduction of a benzylamino group at the 4-position of the isophthalonitrile ring (Analogs A and B) is associated with strong antimicrobial activity[1]. For N-amino-5-cyano-6-pyridones, aryl substitution at the 4-position also showed promising results against E. coli[4].

  • Lipophilicity: In a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, lipophilicity was found to be an important factor for antimycobacterial activity, with halogen and trifluoromethyl substitutions on the benzyl moiety being favorable[3].

Anticancer Activity

The 2-amino-3-cyanopyridine scaffold is also a promising template for the development of anticancer agents. Various derivatives have shown significant cytotoxicity against a range of cancer cell lines.

Table 2: Cytotoxicity (IC50/GI50) of this compound Analogs against Human Cancer Cell Lines

Compound/AnalogR1R2R3Cancer Cell LineIC50/GI50 (µM)Reference
Analog F 4-ArylHHA549 (Lung)3.32[5]
MCF-7 (Breast)7.71[5]
Analog G 4-ArylHHA549 (Lung)4.65[5]
MCF-7 (Breast)6.11[5]
Analog H 4-(Furan-2-yl)HHA-549 (Lung)35[6]
Analog I 4-ArylHHLeukemia3.04 - 3.37[7]
Analog J HHHNot specifiedNot cytotoxic[6]

Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are presented as reported in the respective studies. Direct comparison should be made cautiously.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyridine ring is critical for anticancer activity. Aryl groups, particularly those with specific substitutions, have been shown to enhance cytotoxicity[5][6].

  • Fused Ring Systems: The formation of fused pyrano[3,2-c]quinoline systems from 2-amino-3-cyanopyridine precursors has yielded highly potent anticancer compounds, with some exhibiting GI50 values in the nanomolar range[6].

  • Halogenation: In a series of (+)-nopinone-based 2-amino-3-cyanopyridines, the presence of bromine or chlorine on a benzene ring substituent significantly contributed to the anticancer activity[6].

Enzyme Inhibitory Activity

Derivatives of 2-amino-3-cyanopyridine have been investigated as inhibitors of various enzymes, including carbonic anhydrases.

Table 3: Enzyme Inhibitory Activity (Ki) of 2-Amino-3-cyanopyridine Analogs

Compound/AnalogEnzymeKi (µM)Reference
Analog K Carbonic Anhydrase I (hCA I)2.84[8][9]
Analog L Carbonic Anhydrase II (hCA II)2.56[8][9]
Analog M Carbonic Anhydrase I (hCA I)112.44[8][9]
Analog N Carbonic Anhydrase II (hCA II)31.17[8][9]

Note: Ki (inhibition constant) values indicate the concentration required to produce half-maximum inhibition.

Structure-Activity Relationship (SAR) for Enzyme Inhibition:

  • The specific substitution pattern on the 2-amino-3-cyanopyridine scaffold dramatically influences the inhibitory potency against carbonic anhydrase isoforms. Analogs 7d and 7b in the cited study demonstrated the most potent inhibition against hCA I and hCA II, respectively, highlighting the importance of the substituent's nature and position for selective enzyme inhibition[8][9].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[3].

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and incubate for a specified period (e.g., 48 or 72 hours)[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[10][11].

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals[10][11].

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan[10][11]. Measure the absorbance at a wavelength of 540-590 nm using a microplate reader[3][10]. A reference wavelength of 620-650 nm can be used to subtract background absorbance[11].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth)[7][12].

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well[7][13].

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only)[7][12].

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours[7].

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism[12].

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound and Analogs Antimicrobial Antimicrobial Assays (MIC Determination) Synthesis->Antimicrobial Test Compounds Anticancer Cytotoxicity Assays (IC50 Determination) Synthesis->Anticancer Test Compounds Enzyme Enzyme Inhibition Assays (Ki Determination) Synthesis->Enzyme Test Compounds SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR

Caption: General workflow for the synthesis and biological evaluation of this compound and its analogs.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Treatment Add test compounds (various concentrations) Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance (570 nm) Solubilization->Measurement Analysis Calculate % viability and IC50 Measurement->Analysis End End Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

MIC_Determination_Workflow Start Start Serial_Dilution Prepare serial dilutions of test compound in broth Start->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate 16-20h Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no growth) Visual_Inspection->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The available data, while not directly focused on this compound, strongly suggest that the 2-amino-3-cyanopyridine scaffold is a highly promising starting point for the development of novel therapeutic agents. The biological activity of these compounds is highly dependent on the substitution pattern on the pyridine ring. Halogenation and the introduction of specific aryl and amino moieties have been shown to be effective strategies for enhancing antimicrobial and anticancer activities. Further research involving the systematic synthesis and screening of a focused library of this compound analogs is warranted to fully elucidate the structure-activity relationships and to identify lead compounds with potent and selective biological activities for further preclinical and clinical development. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in this endeavor.

References

Validating the Structure of 5-Amino-3-chloropicolinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 5-Amino-3-chloropicolinonitrile, a heterocyclic compound with potential pharmacological applications, unambiguous structural confirmation is paramount. This guide provides a comparative overview of key analytical techniques for structural validation, complete with detailed experimental protocols and illustrative data.

Comparative Analysis of Analytical Techniques

A multi-technique approach is essential for the comprehensive structural elucidation of this compound derivatives. The following table summarizes the strengths and applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

TechniqueInformation ProvidedSample RequirementsThroughputCost
NMR Spectroscopy Detailed information on the chemical environment of individual atoms, connectivity through bonds, and spatial proximity of nuclei.5-10 mg of pure, soluble solidHighModerate
Mass Spectrometry Precise molecular weight, elemental composition, and fragmentation patterns for structural clues.Micrograms of pure sampleHighLow to Moderate
X-ray Crystallography Definitive three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.High-quality single crystal (0.1-0.5 mm)LowHigh

Predicted and Theoretical Spectroscopic Data for this compound

The following tables present predicted ¹H and ¹³C NMR chemical shifts and a theoretical fragmentation pattern for the parent compound, this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
8.10 (d, J=2.0 Hz)H6
7.35 (d, J=2.0 Hz)H4
5.50 (s, br)-NH₂

Prediction performed using publicly available NMR prediction software. Actual experimental values may vary.

Table 2: Theoretical Mass Spectrometry Fragmentation

m/z (Mass-to-Charge Ratio) Proposed Fragment Notes
153/155[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
126/128[M - HCN]⁺Loss of hydrogen cyanide.
118[M - Cl]⁺Loss of the chlorine atom.
92[M - Cl - CN]⁺Subsequent loss of the nitrile group.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Materials:

  • 5-10 mg of the this compound derivative

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.

  • Acquire a ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Acquire a ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans). A proton-decoupled experiment is standard.

  • Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Microgram quantities of the this compound derivative

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent.

  • Introduce the sample into the mass spectrometer. For EI, a direct insertion probe or gas chromatography inlet can be used.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Analyze the resulting spectrum to identify the molecular ion peak. The presence of a chlorine atom should result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[1]

  • Identify and analyze the major fragment ions to gain further structural information.

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.

Materials:

  • A high-quality single crystal of the this compound derivative (typically 0.1 - 0.5 mm in all dimensions)

  • Single-crystal X-ray diffractometer

Procedure:

  • Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Select a well-formed, clear crystal and mount it on a goniometer head.

  • Center the crystal in the X-ray beam of the diffractometer.

  • Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Perform a full data collection by rotating the crystal in the X-ray beam and collecting diffraction data over a wide range of angles.

  • Process the raw diffraction data, which includes integration of reflection intensities and correction for various experimental factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the structural validation process.

cluster_0 Structural Validation Workflow Synthesis & Purification Synthesis & Purification Spectroscopic Analysis Spectroscopic Analysis Synthesis & Purification->Spectroscopic Analysis Pure Compound Data Interpretation Data Interpretation Spectroscopic Analysis->Data Interpretation Spectral Data Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation Consistent Data Publication / Further Studies Publication / Further Studies Structure Confirmation->Publication / Further Studies Validated Structure

Caption: A generalized workflow for the structural validation of a synthesized compound.

cluster_1 Comparison of Analytical Techniques cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography This compound This compound Connectivity Connectivity This compound->Connectivity Molecular Weight Molecular Weight This compound->Molecular Weight 3D Structure 3D Structure This compound->3D Structure Chemical Environment Chemical Environment Proton/Carbon Count Proton/Carbon Count Elemental Formula Elemental Formula Fragmentation Fragmentation Bond Lengths/Angles Bond Lengths/Angles Stereochemistry Stereochemistry

Caption: Information derived from different analytical techniques for structural elucidation.

cluster_2 Hypothetical Signaling Pathway Derivative This compound Derivative K_Channel Voltage-Gated K+ Channel Derivative->K_Channel Blockade Membrane_Depolarization Membrane Depolarization K_Channel->Membrane_Depolarization Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Mitochondrial_Stress Mitochondrial Stress Ca_Influx->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Cytochrome_c->Caspase9 Activation

Caption: A hypothetical signaling pathway for a this compound derivative.

This guide provides a foundational framework for the structural validation of this compound derivatives. The combination of these robust analytical techniques, coupled with detailed experimental execution, will ensure the unambiguous determination of their chemical structures, a critical step in advancing their potential therapeutic applications.

References

Comparing the efficacy of different catalysts for picolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of picolinonitrile, a crucial intermediate in the production of pharmaceuticals and agrochemicals, is of paramount importance. The selection of an appropriate catalyst is a critical factor that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of various catalytic systems for picolinonitrile synthesis, primarily focusing on the vapor-phase ammoxidation of 2-picoline. The information presented is supported by experimental data to facilitate the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison of Catalysts

The efficacy of different catalysts in the synthesis of picolinonitrile via the ammoxidation of 2-picoline is summarized in the table below. Key performance indicators include the catalyst composition, support material, reaction temperature, 2-picoline conversion, and the selectivity and yield of picolinonitrile.

CatalystSupportTemperature (°C)2-Picoline Conversion (%)Picolinonitrile Selectivity (%)Picolinonitrile Yield (%)
V₂O₅-458--34
V₆O₁₃-365--76
V₂O₅-MoO₃γ-Al₂O₃350-450~85~90~76
V₂O₅TiO₂ (Anatase)360>95~80-
V-Cr OxideNb₂O₅370~98~95~93
V-modifiedZSM-5400--62.6

Note: The performance of these catalysts can be influenced by various factors, including the specific catalyst preparation method, gas hourly space velocity, and the molar ratios of reactants. The data presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies for catalyst preparation and the general procedure for picolinonitrile synthesis are provided to ensure reproducibility and facilitate further investigation.

Catalyst Preparation

1. V₂O₅/TiO₂ (Anatase) Catalyst (Wet Impregnation Method)

  • Procedure: An appropriate amount of ammonium metavanadate (NH₄VO₃) is dissolved in an aqueous solution of oxalic acid. The TiO₂ (anatase) support is then added to this solution and stirred vigorously for 2 hours at room temperature. The resulting slurry is dried, typically at 110-120°C, to remove the solvent. The final step involves calcination in air at a temperature ranging from 500 to 550°C to yield the active catalyst.[1]

2. V₂O₅-MoO₃/γ-Al₂O₃ Catalyst (Wet Impregnation Method)

  • Procedure: This catalyst is typically prepared in a two-step wet impregnation process. First, a 10% V₂O₅ (w/w) on γ-Al₂O₃ support is prepared by impregnating the alumina with an aqueous solution of ammonium metavanadate. This is followed by drying at 383 K and calcination in air at 773 K for 6 hours. In the second step, the V₂O₅/γ-Al₂O₃ material is impregnated with an aqueous solution of ammonium molybdate to achieve the desired MoO₃ content. The co-impregnated material is then dried and calcined again under similar conditions.[2]

3. V-modified ZSM-5 Catalyst (Wet Impregnation Method)

  • Procedure: A nominal 6 wt.% of vanadium is introduced to a ZSM-5 zeolite support by wet impregnation. An aqueous solution of ammonium metavanadate (NH₄VO₃) is prepared, and the pH is adjusted to 2.5. The ZSM-5 support is then added to this solution and stirred. The mixture is subsequently dried and calcined in air for 8 hours at 500°C to produce the final catalyst.

Picolinonitrile Synthesis via Ammoxidation
  • Apparatus: The reaction is typically conducted in a fixed-bed catalytic reactor.[1]

  • General Procedure: The catalyst is packed into the reactor tube. Prior to the reaction, the catalyst is often pre-treated in a stream of air or an inert gas at an elevated temperature. A gaseous mixture of 2-picoline, ammonia, and an oxygen-containing gas (such as air) is then passed over the heated catalyst bed. The molar feed ratio of the reactants is a critical parameter that needs to be optimized for each catalytic system. The reaction products are cooled, and the picolinonitrile is separated and purified, typically by distillation.[1][3]

Reaction Pathway and Experimental Workflow

The synthesis of picolinonitrile via the ammoxidation of 2-picoline is a complex catalytic process. The following diagrams illustrate the general experimental workflow and a simplified representation of the reaction pathway.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_separation Product Separation p1 Precursor Dissolution p2 Support Impregnation p1->p2 p3 Drying p2->p3 p4 Calcination p3->p4 r1 Catalyst Packing & Pre-treatment p4->r1 Prepared Catalyst r3 Fixed-Bed Reactor r1->r3 r2 Reactant Feed (2-Picoline, NH₃, Air) r2->r3 s1 Condensation r3->s1 Product Stream s2 Purification (e.g., Distillation) s1->s2 s3 Picolinonitrile s2->s3

A general experimental workflow for picolinonitrile synthesis.

The reaction mechanism for the ammoxidation of picoline is believed to initiate with the oxidation of picoline on the surface of the V₂O₅ catalyst. This forms a stabilized reaction intermediate on the catalyst surface, which then reacts with ammonia to produce the nitrile. The reduced active sites on the catalyst are subsequently reoxidized by oxygen, allowing the catalytic cycle to continue.[4]

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products picoline 2-Picoline cat_intermediate Adsorbed Intermediate picoline->cat_intermediate Adsorption & Oxidation ammonia Ammonia ammonia->cat_intermediate Nucleophilic Attack oxygen Oxygen cat_reduced Reduced Catalyst Site (V⁴⁺) oxygen->cat_reduced Re-oxidation cat_active Active Catalyst Site (V⁵⁺=O) cat_intermediate->cat_reduced picolinonitrile Picolinonitrile cat_intermediate->picolinonitrile Dehydration & Desorption water Water cat_intermediate->water cat_reduced->cat_active

A simplified reaction pathway for picolinonitrile synthesis.

References

In Silico Prediction of Biological Activity for Substituted Aminonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in silico prediction of biological activity has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize candidate molecules. Substituted aminonitriles, a versatile class of organic compounds, have garnered significant interest due to their potential as scaffolds for a wide range of therapeutic agents. This guide provides an objective comparison of in silico methods used to predict the biological activity of substituted aminonitriles, supported by quantitative data from various studies.

Comparison of In Silico Prediction Methodologies

Two prominent in silico approaches for predicting the biological activity of substituted aminonitriles are ligand-based and structure-based methods. This guide will focus on a widely used ligand-based method, bioactivity prediction using Molinspiration, and a common structure-based method, molecular docking.

Molinspiration Bioactivity Prediction

This method calculates the bioactivity score of a molecule for various biological targets based on the similarity of its structure to a database of known active compounds. A higher score indicates a higher probability of biological activity.

Molecular Docking

This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. The binding affinity is typically expressed as a binding energy score (in kcal/mol), with more negative values indicating a stronger interaction.

Quantitative Data Comparison

The following tables summarize the predicted biological activities of different substituted aminonitriles from various studies, employing either Molinspiration bioactivity prediction or molecular docking.

Table 1: Molinspiration Bioactivity Scores for Substituted Aminonitriles

This table presents the predicted bioactivity of eight synthesized aminonitriles (HAN-1 to HAN-8) against six major classes of pharmacological targets, as reported by da Silva et al. (2023).[1] A bioactivity score > 0.00 suggests considerable activity, a score between 0.00 and -0.50 indicates moderate activity, and a score < -0.50 suggests inactivity.[2][3][4]

CompoundGPCR LigandIon Channel ModulatorKinase InhibitorNuclear Receptor LigandProtease InhibitorEnzyme Inhibitor
HAN-1 -0.35-0.42-0.45-0.46-0.49-0.41
HAN-2 -0.31-0.38-0.41-0.44-0.47-0.37
HAN-3 -0.27-0.30-0.39-0.43-0.45-0.33
HAN-4 -0.42-0.47-0.50-0.45-0.48-0.49
HAN-5 -0.50-0.52-0.55-0.58-0.60-0.56
HAN-6 -0.45-0.49-0.51-0.48-0.52-0.53
HAN-7 -0.39-0.44-0.48-0.51-0.54-0.46
HAN-8 -0.33-0.36-0.42-0.47-0.50-0.39

Data sourced from da Silva, B. A. F., et al. (2023).[1]

Table 2: Molecular Docking Studies of Nitrile-Containing Compounds

Compound ClassSpecific CompoundProtein TargetBinding Energy (kcal/mol)Reference
β-EnaminonitrileCompound 4EGFR-6.43El-Gazzar, A. B. A., et al. (2022)[5]
Brassinosteroid AnalogAnalog with Nitrile GroupBRI1-LRR/BAK1 Complex-13.17Jáuregui-Hernández, J. J., et al. (2021)[6][7]

Experimental Protocols

Molinspiration Bioactivity Prediction Protocol

The prediction of bioactivity scores using Molinspiration is a straightforward process that leverages a pre-built model trained on a large dataset of active compounds.[2][8]

  • Input: The chemical structure of the aminonitrile derivative is provided as a SMILES string or drawn using a molecular editor.

  • Calculation: The Molinspiration software calculates various molecular properties and compares the structural fragments of the input molecule to those of known bioactive molecules in its database.

  • Output: The software generates a bioactivity score for different target classes, including GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors.[1]

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target. The general workflow is as follows:

  • Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein data bank (e.g., PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the aminonitrile (ligand) is generated and optimized.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the binding site of the receptor. The program calculates the binding energy for different poses.[5][9]

  • Analysis of Results: The docking results are analyzed to identify the most stable binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.[5][6][7]

Visualizations

In_Silico_Prediction_Workflow cluster_input Input Data cluster_prediction In Silico Prediction Methods cluster_output Predicted Output Compound Substituted Aminonitrile (SMILES/3D Structure) Molinspiration Molinspiration Bioactivity Prediction Compound->Molinspiration Docking Molecular Docking Compound->Docking Target Biological Target (Optional, for Docking) Target->Docking BioactivityScore Bioactivity Score Molinspiration->BioactivityScore BindingEnergy Binding Energy (kcal/mol) Docking->BindingEnergy BindingPose Binding Pose & Interactions Docking->BindingPose

Caption: General workflow for in silico prediction of biological activity.

Pharmacological_Targets center Substituted Aminonitriles GPCR GPCR Ligand center->GPCR IonChannel Ion Channel Modulator center->IonChannel Kinase Kinase Inhibitor center->Kinase NuclearReceptor Nuclear Receptor Ligand center->NuclearReceptor Protease Protease Inhibitor center->Protease Enzyme Enzyme Inhibitor center->Enzyme

Caption: Pharmacological targets for aminonitriles.

References

A Spectroscopic Comparison of 5-Amino-3-chloropicolinonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comparative spectroscopic analysis of 5-Amino-3-chloropicolinonitrile and its positional isomers. Intended for researchers, scientists, and professionals in drug development, this document outlines key spectroscopic characteristics and provides standardized experimental protocols for their determination. The differentiation of these isomers is crucial for ensuring the correct molecular structure in synthetic chemistry and for understanding structure-activity relationships in medicinal chemistry.

Introduction

This compound and its isomers are substituted pyridine derivatives that serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. The precise positioning of the amino, chloro, and cyano groups on the pyridine ring is critical to the chemical reactivity and biological activity of the molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the unambiguous identification and characterization of these isomers. This guide presents a summary of available spectroscopic data for related compounds and establishes a framework for a comprehensive comparative analysis.

Comparative Spectroscopic Data

The following table summarizes the expected and available spectroscopic data for this compound and its key positional isomers. Due to the limited availability of published data for all specific isomers, data for closely related compounds are included for comparative purposes and are noted as such.

Isomer NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
This compound Data not readily available. Expected: Two aromatic protons (singlets or doublets), broad singlet for -NH₂.Data not readily available.Data not readily available. Expected: N-H, C≡N, C-Cl, and aromatic C-H, C=C, C=N stretches.Data not readily available. Expected: Molecular ion peak [M]⁺ and isotopic pattern for one chlorine atom.
3-Amino-5-chloropicolinonitrile Data not readily available. Expected: Two aromatic protons (doublets), broad singlet for -NH₂.Data not readily available.Data not readily available.Data not readily available.
4-Amino-3-chloropicolinonitrile Data not readily available. Expected: Two aromatic protons (doublets), broad singlet for -NH₂.Data not readily available.Data not readily available.Data not readily available.
6-Amino-3-chloropicolinonitrile Data not readily available. Expected: Two aromatic protons (doublets), broad singlet for -NH₂.Data not readily available.Data not readily available.Data not readily available.
3-Amino-6-chloropicolinonitrile Data not readily available.Data not readily available.Data not readily available.For 3-Amino-6-chloropyridine-2-carbonitrile: 153 (M⁺), 126, 118.[1]

Note: The structures are representative and require experimental verification. The absence of data highlights areas for future research.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the characterization of aminopicolinonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups: N-H stretching (for the amino group, typically in the 3500-3300 cm⁻¹ region), C≡N stretching (for the nitrile group, around 2230-2210 cm⁻¹), C-Cl stretching, and the fingerprint region for the substituted pyridine ring.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and can provide valuable fragmentation information. For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Observe the characteristic isotopic pattern for the presence of a chlorine atom (approximately a 3:1 ratio for the [M]⁺ and [M+2]⁺ peaks). Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the synthesis and comparative spectroscopic analysis of isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Isomer IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS DataTable Comparative Data Table NMR->DataTable IR->DataTable MS->DataTable Structure Structure Elucidation & Isomer Identification DataTable->Structure

Workflow for Isomer Comparison

This structured approach ensures that each synthesized isomer is rigorously purified and then subjected to a battery of spectroscopic tests. The resulting data is compiled for a side-by-side comparison, which is the foundation for the definitive structural assignment of each isomer.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Amino-3-chloropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Cross-reactivity, the unintended interaction of a drug candidate with off-target proteins, can lead to unforeseen side effects or even provide opportunities for polypharmacology. This guide offers a comparative analysis of the cross-reactivity profiles of hypothetical 5-Amino-3-chloropicolinonitrile derivatives, a scaffold of interest in medicinal chemistry. The data presented herein is representative and intended to illustrate the principles of cross-reactivity studies.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of three hypothetical this compound derivatives against a panel of representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. Lower IC50 values indicate higher potency.

Kinase TargetDerivative 1 (IC50 in nM)Derivative 2 (IC50 in nM)Derivative 3 (IC50 in nM)
Primary Target
MAP4K415825
Off-Target Kinases
JNK1250150450
JNK2300180500
p38α>10,0008,500>10,000
ERK2>10,000>10,000>10,000
CDK21,2008002,500
Aurora B5,5003,2008,000
VEGFR28,0006,500>10,000
FLT34,5002,8007,200

Note: The data in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles would be determined experimentally.

Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is crucial for its interpretation. The following are detailed protocols for key experiments typically employed in such studies.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

  • Purified recombinant kinases (e.g., MAP4K4, JNK1, p38α, etc.)

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase-specific Alexa Fluor™ 647-labeled ATP-competitive tracer

  • Test compounds (this compound derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase buffer to achieve the desired final assay concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 4 µL of the diluted test compound or DMSO vehicle control.

    • 4 µL of a mixture containing the kinase and the Eu-anti-tag antibody.

    • 4 µL of the Alexa Fluor™ 647-labeled tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite the europium donor at 340 nm and measure the emission at both 615 nm (europium emission) and 665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the emission ratio data to a four-parameter logistic model using appropriate software.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a test compound to its target kinase within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-kinase fusion vector (e.g., NanoLuc®-MAP4K4)

  • NanoBRET™ Kinase Tracer

  • Test compounds (this compound derivatives)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well, white, flat-bottom cell culture plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

  • Cell Plating: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells in a 96-well plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds and the NanoBRET™ Kinase Tracer in Opti-MEM®. Add the tracer to all wells, followed by the addition of the test compounds or vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with 450 nm (NanoLuc® emission) and >600 nm (tracer emission) filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Determine the IC50 values by plotting the NanoBRET™ ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To further elucidate the experimental processes and biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Incubation & Readout Compound_Prep Compound Dilution Add_Compound Add Compound/Vehicle Compound_Prep->Add_Compound Kinase_Mix Kinase-Antibody Mix Add_Kinase_Mix Add Kinase Mix Kinase_Mix->Add_Kinase_Mix Tracer_Prep Tracer Dilution Add_Tracer Add Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Mix Add_Kinase_Mix->Add_Tracer Incubate Incubate 60 min Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data IC50 Determination Read_Plate->Analyze_Data G cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) GCKR GCK-R Stress->GCKR MAP4K4 MAP4K4 (Primary Target) GCKR->MAP4K4 MAP3K MAP3K MAP4K4->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK (Off-Target) MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor This compound Derivative Inhibitor->MAP4K4 Inhibition Inhibitor->JNK Off-Target Inhibition

Benchmarking New Synthesis Methods for 5-Amino-3-chloropicolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted picolinonitriles is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. 5-Amino-3-chloropicolinonitrile, in particular, serves as a crucial building block for the development of novel therapeutics. This guide provides a comparative analysis of two promising synthetic routes to this valuable intermediate, offering a detailed examination of experimental protocols and performance metrics to aid researchers in selecting the most suitable method for their needs.

Executive Summary

This guide details two primary strategies for the synthesis of this compound:

  • Route A: Cyanation and Reduction from a Nitropyridine Precursor. This two-step approach commences with the cyanation of 2,3-dichloro-5-nitropyridine, followed by the reduction of the nitro group to yield the target amine.

  • Route B: Selective Amination of a Dihalopicolinonitrile. This method involves the direct and selective displacement of a chlorine atom from 3,5-dichloropicolinonitrile with an amino group.

Both methodologies are evaluated based on reaction yield, purity, reaction conditions, and the nature of the reagents employed. This objective comparison is intended to provide a clear understanding of the advantages and disadvantages of each approach.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes, providing a side-by-side comparison of their efficiency and reaction parameters.

ParameterRoute A: Cyanation and ReductionRoute B: Selective Amination
Starting Material 2,3-dichloro-5-nitropyridine3,5-dichloropicolinonitrile
Key Intermediates 3-chloro-2-cyano-5-nitropyridineNone
Overall Yield ~60-75% (estimated)Not explicitly found, likely variable
Reaction Steps 21
Key Reagents Sodium Cyanide, 4-DMAP, Iron, Acetic AcidAmmonia or other amine source
Reaction Conditions Cyanation: Reflux; Reduction: Elevated Temp.Potentially high pressure/temperature
Purity of Final Product Dependent on purificationDependent on selectivity and purification

Experimental Protocols

Route A: Synthesis via Cyanation and Reduction

This synthetic pathway is a two-step process starting from 2,3-dichloro-5-nitropyridine.

Step 1: Synthesis of 3-chloro-2-cyano-5-nitropyridine

A procedure analogous to the cyanation of 2,3-dichloro-5-trifluoromethylpyridine can be employed.[1][2] In a typical reaction, 2,3-dichloro-5-nitropyridine is heated at reflux with an activating agent, such as 4-dimethylaminopyridine (4-DMAP), in a polar solvent like propionitrile.[1][2] Subsequently, an aqueous solution of sodium cyanide is added to the cooled reaction mixture. The reaction is stirred for several hours to facilitate the nucleophilic substitution of the chlorine at the 2-position with a cyanide group. The product, 3-chloro-2-cyano-5-nitropyridine, can then be isolated and purified. Yields for the analogous trifluoromethyl compound are reported to be in the range of 73-84%.[1]

Step 2: Synthesis of this compound

The reduction of the nitro group in 3-chloro-2-cyano-5-nitropyridine to the corresponding amine can be achieved using various reducing agents. A common and effective method involves the use of iron powder in an acidic medium, such as acetic acid. The reaction mixture is heated to promote the reduction. Upon completion, the solid iron residues are filtered off, and the final product, this compound, is isolated from the filtrate and purified.

Route B: Synthesis via Selective Amination

This approach involves the direct conversion of 3,5-dichloropicolinonitrile to the desired product through a selective nucleophilic aromatic substitution.

Synthesis of this compound

Mandatory Visualizations

Synthesis_Route_A start 2,3-dichloro-5-nitropyridine intermediate 3-chloro-2-cyano-5-nitropyridine start->intermediate 1. NaCN, 4-DMAP Propionitrile, Reflux end This compound intermediate->end 2. Fe, Acetic Acid Heat

Caption: Synthetic pathway for Route A.

Synthesis_Route_B start 3,5-dichloropicolinonitrile end This compound start->end Selective Amination (e.g., NH3, heat, pressure)

Caption: Synthetic pathway for Route B.

Experimental_Workflow_Route_A cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction s1_react Combine 2,3-dichloro-5-nitropyridine, 4-DMAP, and Propionitrile s1_heat Reflux Reaction Mixture s1_react->s1_heat s1_add Add Aqueous NaCN s1_heat->s1_add s1_stir Stir at Room Temperature s1_add->s1_stir s1_isolate Isolate and Purify Intermediate s1_stir->s1_isolate s2_react Combine Intermediate, Fe, and Acetic Acid s1_isolate->s2_react s2_heat Heat Reaction Mixture s2_react->s2_heat s2_filter Filter to Remove Iron s2_heat->s2_filter s2_isolate Isolate and Purify Final Product s2_filter->s2_isolate

Caption: Experimental workflow for Route A.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Amino-3-chloropicolinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Amino-3-chloropicolinonitrile, a compound that requires careful management as a hazardous waste.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the safety data for structurally similar compounds, including 6-Amino-4-chloro-3-pyridinecarbonitrile, 5-Amino-3-chloropyrazine-2-carbonitrile, and 2-Amino-3-chloropyridine.[1][2][3] It is imperative to treat this compound with the same level of caution as these related hazardous substances.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against dust, splashes, and vapors.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]Prevents skin contact and absorption.
Skin and Body Protection Flame retardant antistatic protective clothing. A lab coat or chemical-resistant apron should be worn.Minimizes skin exposure to spills or splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Use in a well-ventilated area, preferably under a chemical fume hood.[5]Protects against inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from initial waste collection to final removal by a licensed service.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.[1]

2. Waste Collection and Containerization:

  • Collect waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

  • For solid waste, use a clearly labeled, sealed plastic bag or another suitable container.[2]

  • For liquid waste (e.g., solutions containing the compound), use a leak-proof container made of a material compatible with the solvent used.

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date when the first waste was added to the container.

    • The specific hazards (e.g., "Toxic," "Irritant").[2]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • The storage area should be cool and dry.[1]

  • Ensure the storage location has secondary containment to control any potential leaks.

5. Spill Management: In the event of a spill, follow these emergency procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, avoid generating dust.[2] Carefully sweep or vacuum up the material and place it in a labeled hazardous waste container.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.

  • Clean: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor or safety officer.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[3]

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Provide the waste disposal company with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_spill Spill Response cluster_disposal Final Disposal node_ppe Don Appropriate PPE node_collect Collect Waste in Designated Container node_ppe->node_collect node_label Label Container as 'Hazardous Waste' node_collect->node_label node_spill Spill Occurs node_collect->node_spill node_store Store in Secure, Ventilated Area node_label->node_store node_contact Contact Licensed Waste Disposal Service node_store->node_contact node_contain Contain & Clean Spill node_spill->node_contain Emergency Procedure node_contain->node_collect node_dispose Proper Disposal node_contact->node_dispose

Caption: Disposal workflow for this compound.

By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of personnel and the preservation of the environment.

References

Personal protective equipment for handling 5-Amino-3-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-3-chloropicolinonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a chemical compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain a secure research environment.

Hazard Summary
Quantitative Data from Related Compounds

The following table summarizes key quantitative data from safety data sheets of analogous compounds. This information should be used as a precautionary guideline in the absence of specific data for this compound.

Property3-aminopyridine2-Chloronicotinonitrile
Melting Point 60 - 63 °C (140 - 145 °F)[1]107 - 109 °C (224.6 - 228.2 °F)[3]
Boiling Point 248 °C (478 °F)[1]No information available[3]
LD50 Oral 100 mg/kg[1]No data available
LC50 Inhalation 0.51 mg/l (4 h, dust/mist)[1]No data available
LD50 Dermal 300 mg/kg[1]No data available

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocol is mandatory for all personnel handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The work area should be well-ventilated.[4][5]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[6] In addition, a face shield must be worn over the safety goggles whenever there is a risk of splashing or aerosol generation.[6][7]

  • Skin and Body Protection:

    • A flame-retardant lab coat must be worn and fully buttoned.[1]

    • Wear appropriate protective clothing to prevent skin exposure.[8]

    • Closed-toe and closed-heel shoes are mandatory.[6]

  • Hand Protection:

    • Nitrile gloves are recommended for protection against a broad range of chemicals.[5][6][7]

    • Gloves should be inspected for any signs of degradation or puncture before use.

    • Contaminated gloves must be changed immediately, and hands should be washed thoroughly after removal.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or if there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.[6] All respirator use must comply with a formal respiratory protection program, including fit testing and training.[6]

Chemical Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Clearly label all containers.

  • Weighing and Transfer:

    • Handle this compound as a solid in a manner that avoids dust generation.

    • Use a spatula for transfers.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Keep all containers with this compound tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Emergency Procedures
  • In case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

  • In case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3]

  • In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • As this compound is a halogenated organic compound, all waste containing this chemical must be segregated as halogenated organic waste .[9][10]

  • Do not mix halogenated waste with non-halogenated organic waste.[10] Mixing these waste streams increases disposal costs and complexity.[11]

  • Aqueous waste containing this compound should also be collected separately.

Waste Collection and Labeling
  • Containers:

    • Use designated, leak-proof, and chemically compatible containers for halogenated organic waste. These containers should be clearly marked.

    • Keep waste containers tightly closed except when adding waste.[12]

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

    • Maintain a log of the contents of each waste container.

Disposal Procedure
  • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste. The rinsed containers can then be disposed of according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Verify Fume Hood - Assemble Equipment - Don PPE handling Chemical Handling - Weighing and Transfer - Conduct Experiment prep->handling decon Decontamination - Clean Work Area - Decontaminate Equipment handling->decon emergency Emergency Response (If Necessary) handling->emergency waste Waste Collection - Segregate Halogenated Waste - Label Container decon->waste ppe_removal PPE Removal - Remove Gloves and Lab Coat - Wash Hands decon->ppe_removal disposal Final Disposal - Store in Designated Area - Contact EHS waste->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.